N-Descyclopropanecarbaldehyde Olaparib
Description
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Propriétés
IUPAC Name |
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,22H,7-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUYEOGICAKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2191454-50-7 | |
| Record name | 4-{[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Descyclopropanecarbaldehyde Olaparib: A Key Intermediate in PARP Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib (B1684210), a critical intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. This document elucidates its chemical identity, synthesis, and its role as a process-related impurity in the final drug substance. Furthermore, it explores its application in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Detailed analytical methodologies for the characterization and quantification of this compound are also discussed, supported by quantitative data and experimental protocols.
Introduction: Unveiling N-Descyclopropanecarbaldehyde Olaparib
This compound is the common name used by chemical suppliers for the direct precursor to Olaparib. Its formal chemical name is 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone . This compound is a cornerstone in the manufacturing of Olaparib, a first-in-class PARP inhibitor approved for the treatment of various cancers associated with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[1] The purity and characterization of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final Olaparib drug product. It is also classified as a process-related impurity, as any unreacted amount will be carried over into the final active pharmaceutical ingredient (API).[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | [1] |
| Synonyms | This compound, Olaparib Amine impurity, 1-[5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoyl]piperazine | [2] |
| CAS Number | 763111-47-3 | [2] |
| Molecular Formula | C₂₀H₁₉FN₄O₂ | [2] |
| Molecular Weight | 366.4 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Role in Synthesis and as a Process-Related Impurity
This compound is the penultimate intermediate in several patented synthetic routes to Olaparib. Its primary function is to serve as the molecular scaffold to which the cyclopropanecarbonyl group is attached in the final synthetic step.
Synthesis of Olaparib from this compound
The final step in Olaparib synthesis involves the acylation of the secondary amine of the piperazine (B1678402) ring in this compound with a cyclopropanecarbonyl moiety. This is typically achieved by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[2]
References
An In-depth Technical Guide to N-Descyclopropanecarbaldehyde Olaparib: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib, an analog of the potent PARP inhibitor Olaparib. This document details its chemical structure, its application in the synthesis of advanced therapeutic agents, and its use as a diagnostic imaging tool.
Chemical Structure and Properties
This compound is a derivative of Olaparib, a well-established inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The structural distinction lies in the modification of the piperazine (B1678402) ring, rendering it a versatile intermediate for further chemical synthesis.
Chemical Structure:
-
Molecular Formula: C₂₀H₁₉FN₄O₂
-
Molecular Weight: 366.40 g/mol
-
CAS Number: 763111-47-3
-
IUPAC Name: 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]phthalazin-1(2H)-one
-
SMILES: O=C1NN=C(CC2=CC=C(F)C(C(N3CCNCC3)=O)=C2)C4=C1C=CC=C4
Physicochemical Properties:
| Property | Value |
| Purity | ≥95% |
| Appearance | White to off-white solid powder |
| Storage Conditions | Store at 4°C for short term. For long-term storage, keep at -20°C or -80°C. |
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the development of novel cancer therapeutics and diagnostics. Its primary applications lie in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the development of Positron Emission Tomography (PET) imaging agents.
Synthesis of Dual-Targeting PROTACs
This compound is a key precursor in the synthesis of dual-targeting PROTACs, such as DP-C-4, which can simultaneously induce the degradation of two distinct cancer-related proteins.
Experimental Protocol: Synthesis of a Dual EGFR and PARP PROTAC (DP-C-4)
This protocol outlines a convergent synthetic strategy for preparing a dual-targeting PROTAC that degrades both the Epidermal Growth Factor Receptor (EGFR) and PARP.
Materials:
-
This compound
-
Gefitinib (EGFR inhibitor)
-
A trifunctional natural amino acid linker (e.g., a protected lysine (B10760008) derivative)
-
An E3 ligase ligand (e.g., a derivative of Cereblon or VHL)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Reagents for click chemistry (e.g., copper(II) sulfate, sodium ascorbate)
Methodology:
-
Linker Preparation: A protected trifunctional amino acid is prepared to serve as the core of the PROTAC molecule. One functional group is modified for attachment of the E3 ligase ligand (e.g., via an azide (B81097) group for click chemistry).
-
Sequential Amide Coupling:
-
The first inhibitor, Gefitinib, is coupled to one of the available functional groups on the linker using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
-
Following purification, this compound is coupled to the remaining available functional group on the linker under similar amide coupling conditions.
-
-
E3 Ligase Ligand Conjugation: The E3 ligase ligand is attached to the linker of the dual-inhibitor conjugate via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition).
-
Deprotection and Purification: Any protecting groups are removed, and the final dual-targeting PROTAC is purified using techniques such as preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.
Logical Workflow for Dual PROTAC Synthesis:
Caption: Synthetic workflow for the dual-targeting PROTAC DP-C-4.
Development of PET Imaging Agents
By incorporating a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), this compound can be radiolabeled with positron-emitting isotopes for use in PET imaging. This allows for the non-invasive visualization and quantification of PARP expression in tumors.
Experimental Protocol: ⁶⁴Cu-Labeling of a DOTA-conjugated Olaparib Analog for PET Imaging
Materials:
-
DOTA-conjugated this compound
-
⁶⁴CuCl₂ in a suitable buffer (e.g., sodium acetate)
-
Metal-free water and buffers
-
Solid-phase extraction (SPE) cartridges for purification
Methodology:
-
Radiolabeling Reaction: The DOTA-conjugated Olaparib analog is dissolved in a metal-free buffer. ⁶⁴CuCl₂ is added, and the reaction mixture is heated at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
Quality Control: The radiochemical purity of the ⁶⁴Cu-DOTA-Olaparib is determined by radio-HPLC.
-
Purification: The radiolabeled product is purified from unreacted ⁶⁴Cu and other impurities using an SPE cartridge.
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In Vivo PET Imaging and Biodistribution:
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The purified ⁶⁴Cu-DOTA-Olaparib is administered intravenously to tumor-bearing animal models.
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PET scans are acquired at various time points post-injection (e.g., 0.5, 1, 2, and 18 hours) to visualize the tracer's distribution.
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For biodistribution studies, tissues and organs are harvested at the end of the imaging period, weighed, and their radioactivity is measured using a gamma counter to quantify the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
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Quantitative Data from a Preclinical PET Imaging Study:
| Tissue/Organ | Tumor Uptake (%ID/g) at 1 hour post-injection |
| Study Group (Tumor) | 3.45 ± 0.47 |
| Control Group (Tumor with blocking dose) | 2.26 ± 0.30 |
The PARP Signaling Pathway and Mechanism of Action of Olaparib
Olaparib and its analogs function by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
PARP-Mediated DNA Repair and Synthetic Lethality Pathway:
Caption: The PARP signaling pathway and the mechanism of synthetic lethality.
Synthesis Pathway of N-Descyclopropanecarbaldehyde Olaparib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for N-Descyclopropanecarbaldehyde Olaparib, a key intermediate in the synthesis of the PARP inhibitor Olaparib. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Introduction
This compound, chemically known as 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone, is a crucial precursor in the manufacturing of Olaparib. The purity and efficient synthesis of this intermediate are paramount for the quality and yield of the final active pharmaceutical ingredient (API). This guide outlines a robust and well-documented three-step synthesis pathway commencing from 2-fluoro-5-formylbenzonitrile.
Overall Synthesis Pathway
The synthesis of this compound is accomplished through a three-step sequence involving the formation of a key benzoic acid intermediate, followed by an amide coupling with a protected piperazine, and concluding with a deprotection step.
Caption: Overall synthesis pathway for this compound.
Data Presentation
The following tables summarize the quantitative data for each step in the synthesis of this compound.
Table 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Step 1)
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile | Sodium Hydroxide (B78521), Hydrazine Hydrate, Hydrochloric Acid | Water | 19 hours | 70-90°C | 77% | N/A |
Table 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (Step 2)
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, N-Boc-piperazine | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | N,N-Dimethylacetamide | 2 hours | Room Temperature | 78% | N/A |
Table 3: Synthesis of this compound (Step 3)
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate | Concentrated Hydrochloric Acid, Ammonium (B1175870) Hydroxide | Ethanol (B145695) | 3 hours | Room Temperature | 92% | N/A |
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This step involves the hydrolysis of the nitrile group of the olefin intermediate and subsequent cyclization with hydrazine hydrate.
Procedure:
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A solution of 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile is suspended in water.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated to 90°C for 1 hour.
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The reaction is then cooled to 70°C, and hydrazine hydrate is added. The mixture is stirred for an additional 18 hours at this temperature.
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After cooling to room temperature, the pH of the reaction mixture is adjusted to 4 with 8N hydrochloric acid, leading to the precipitation of the product.
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The solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the desired benzoic acid derivative as a white solid.[1]
Caption: Experimental workflow for the synthesis of the benzoic acid intermediate.
Step 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
This step involves the amide coupling of the benzoic acid intermediate with N-Boc-piperazine.
Procedure:
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To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in N,N-dimethylacetamide, N-Boc-piperazine and HBTU are added.
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The reaction mixture is stirred at room temperature for 2 hours.
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Upon completion of the reaction, the product is isolated by precipitation and filtration.
This reaction is a standard amide coupling procedure, and the work-up may involve aqueous extraction to remove excess reagents and byproducts.[2]
Step 3: Synthesis of this compound
This final step is the deprotection of the Boc group to yield the target molecule.
Procedure:
-
The starting material, tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (13.6 g, 29 mmol), is dissolved in ethanol (30 ml) at room temperature.
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Concentrated hydrochloric acid (6 ml in 60 ml of water) is slowly added, and the mixture is stirred for 3 hours.
-
The reaction solution is then concentrated to approximately 50 ml.
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The pH is adjusted to 10 with a 4N ammonium hydroxide solution.
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The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 ml).
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The combined organic phases are washed with water (50 ml) and dried over anhydrous sodium sulfate.
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After filtration, the filtrate is allowed to stand overnight, during which the product precipitates as a white solid.
-
The solid is collected by filtration to give 9.9 g of this compound (92% yield).
Conclusion
The described three-step synthesis pathway provides a reliable and high-yielding route to this compound. The experimental protocols are well-defined and suitable for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction conditions and purification methods may be necessary to enhance efficiency and cost-effectiveness. This guide serves as a foundational document for researchers and professionals involved in the development and manufacturing of Olaparib and related compounds.
References
Olaparib Impurity Profile and Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a cornerstone in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations.[1][2] The efficacy and safety of Olaparib are intrinsically linked to its purity profile. A thorough understanding and control of impurities—arising from the manufacturing process, degradation, or storage—are paramount to ensure patient safety and meet stringent regulatory requirements. This guide provides a comprehensive overview of the impurity profile of Olaparib, methods for identification and characterization, and the underlying principles of its mechanism of action.
Olaparib Impurity Profile
Impurities in Olaparib can be broadly categorized into three main types: process-related impurities, degradation products, and nitrosamine (B1359907) impurities. Each category presents unique challenges in identification, quantification, and control.
Process-Related Impurities
These impurities are chemical entities that are formed during the synthesis of the Olaparib drug substance. They can include unreacted starting materials, intermediates, byproducts, and reagents. The specific profile of process-related impurities is highly dependent on the synthetic route employed in the manufacturing process. Several synthetic routes for Olaparib have been described in the literature, each with the potential to generate a unique set of impurities.[3][4][5]
A comprehensive analysis of the manufacturing process is crucial for the prospective identification of potential process-related impurities. This involves a detailed examination of each reaction step, the raw materials used, and the purification methods employed.
Degradation Products
Olaparib, like any pharmaceutical compound, is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are intentionally conducted to identify these potential degradants and to develop stability-indicating analytical methods.[6][7][8][9] These studies typically expose Olaparib to harsh conditions such as acid, base, oxidation, heat, and light.
The identified degradation products provide critical insights into the stability of the drug substance and help in the selection of appropriate formulation and storage conditions.
Nitrosamine Impurities
Nitrosamine impurities are a class of potentially genotoxic impurities that have garnered significant regulatory attention in recent years. These impurities can form under specific chemical conditions if secondary or tertiary amines and nitrosating agents are present in the manufacturing process. Given that Olaparib's structure contains a piperazine (B1678402) moiety (a secondary amine), there is a potential for the formation of nitrosamine impurities. Regulatory bodies like the FDA and EMA have established strict acceptable intake (AI) limits for nitrosamine impurities due to their carcinogenic potential.[10][11]
Quantitative Analysis of Olaparib Impurities
The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines, primarily from the International Council for Harmonisation (ICH). The ICH Q3A/Q3B guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products.[12][13] For genotoxic impurities, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, which is used to derive acceptable limits in parts per million (ppm) based on the maximum daily dose of the drug.[10][12][14][15][16]
The maximum recommended daily dose of Olaparib is 600 mg (300 mg twice daily).[17] Based on this, the acceptable limits for various impurities can be calculated.
Table 1: Known Olaparib Impurities and their Classification
| Impurity Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type of Impurity |
| Olaparib | 763113-22-0 | C24H23FN4O3 | 434.47 | Active Pharmaceutical Ingredient |
| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 763111-47-3 | C20H19FN4O2 | 366.40 | Process-Related |
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 | C16H11FN2O3 | 298.27 | Process-Related/Degradation |
| 4-(3-(Piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 763111-46-2 | C20H20N4O2 | 348.41 | Process-Related |
| Olaparib Nitroso Impurity 1 | 2742659-74-9 | C20H18FN5O3 | 395.39 | Nitrosamine |
| Olaparib Desfluoro Impurity | 763113-06-0 | C24H24N4O3 | 416.48 | Process-Related |
| Diamide Impurity of Olaparib | 2250242-62-5 | C36H28F2N6O4 | 646.65 | Process-Related |
| Olaparib Dimethylbenzamide Impurity | 2415448-60-9 | C18H16FN3O2 | 325.34 | Process-Related |
| 6-Chloro-4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one | N/A | C24H22ClFN4O3 | 468.91 | Process-Related |
| 3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid | 420846-72-6 | C16H12N2O3 | 280.28 | Process-Related |
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide | 1956340-97-8 | C16H12FN3O2 | 297.29 | Process-Related |
Table 2: Calculated Permissible Limits for Olaparib Impurities
| Impurity Type | Guideline | Reporting Threshold | Identification Threshold | Qualification Threshold | Permissible Limit (ppm) for Genotoxic Impurities (based on 1.5 µ g/day TTC and 600 mg/day dose) |
| Unidentified Impurity | ICH Q3A/B | 0.05% | 0.10% | 0.15% | N/A |
| Identified Impurity | ICH Q3A/B | 0.05% | 0.10% | 0.15% | N/A |
| Genotoxic Impurity | ICH M7 | N/A | N/A | N/A | 2.5 ppm |
Note: The limits for unidentified and identified impurities are general thresholds from ICH Q3A/B and may be adjusted based on scientific justification and safety data. The permissible limit for genotoxic impurities is calculated as (TTC / Maximum Daily Dose) x 1,000,000.
Experimental Protocols for Impurity Identification
The identification and quantification of Olaparib impurities rely on sophisticated analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most powerful and widely used method.[15][18][19]
Forced Degradation Study Protocol
A typical forced degradation study for Olaparib involves the following steps:[4][6][7][8][9][20][21]
-
Sample Preparation: Prepare solutions of Olaparib in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the Olaparib solution with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the Olaparib solution with a strong base (e.g., 1N NaOH) at an elevated temperature for a defined period.
-
Oxidative Degradation: Treat the Olaparib solution with an oxidizing agent (e.g., 3-30% H2O2) at room temperature or elevated temperature.
-
Thermal Degradation: Expose solid Olaparib to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of Olaparib and solid drug substance to UV and visible light.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS method to separate and identify the degradation products.
LC-MS/MS Method for Impurity Profiling
A general LC-MS/MS method for the analysis of Olaparib and its impurities would involve the following:[11][15][18][19][22][23][24][25]
-
Sample Preparation:
-
Dissolve the Olaparib sample (drug substance or drug product) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) buffer or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Injection Volume: A small volume (e.g., 5-20 µL) is injected onto the column.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Olaparib and its impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is employed for accurate mass measurements and structural elucidation.
-
Data Acquisition: Full scan MS data is acquired to detect all ions within a specified mass range. Product ion scans (MS/MS) are performed on the detected impurity ions to obtain fragmentation patterns for structural identification.
-
-
Data Analysis:
-
The acquired data is processed using specialized software to identify potential impurities by comparing their mass-to-charge ratios (m/z) and retention times with those of known reference standards or by interpreting the fragmentation patterns to propose structures for unknown impurities.
-
Visualizations
Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality
Olaparib exerts its anticancer effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs).[5][6][18][26][27][28] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[1][8][19][29][30] When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.
Caption: Olaparib's mechanism of action via PARP inhibition and synthetic lethality in BRCA-deficient cells.
Experimental Workflow for Olaparib Impurity Identification by LC-MS
The following diagram illustrates a typical workflow for identifying and characterizing impurities in an Olaparib sample using LC-MS.
Caption: A streamlined workflow for the identification and quantification of Olaparib impurities using LC-MS.
Logical Relationship: Impurity Profiling and Control Strategy
This diagram illustrates the logical relationship between the identification of impurities and the development of a comprehensive control strategy for Olaparib, ensuring its quality, safety, and efficacy.
Caption: The logical progression from impurity identification to the establishment of a robust control strategy for Olaparib.
Conclusion
A comprehensive understanding of the Olaparib impurity profile is a critical aspect of its development, manufacturing, and clinical use. This technical guide has provided an in-depth overview of the types of impurities associated with Olaparib, the analytical methodologies for their identification and quantification, and the regulatory framework for their control. The provided visualizations of Olaparib's mechanism of action and experimental workflows serve as valuable tools for researchers and drug development professionals. By implementing a robust impurity control strategy based on sound scientific principles and regulatory expectations, the safety and efficacy of this important anticancer agent can be ensured for patients worldwide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Olaparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. sgs.com [sgs.com]
- 4. scribd.com [scribd.com]
- 5. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. [PDF] Homologous recombination and human health: the roles of BRCA1, BRCA2, and associated proteins. | Semantic Scholar [semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. rroij.com [rroij.com]
- 11. tecan.com [tecan.com]
- 12. pmda.go.jp [pmda.go.jp]
- 13. Olaparib Impurities | SynZeal [synzeal.com]
- 14. tapi.com [tapi.com]
- 15. support.shimadzu.com.cn [support.shimadzu.com.cn]
- 16. nihs.go.jp [nihs.go.jp]
- 17. reference.medscape.com [reference.medscape.com]
- 18. researchgate.net [researchgate.net]
- 19. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrpp.com [ijrpp.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. synthinkchemicals.com [synthinkchemicals.com]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. The Role of Homologous Recombination Deficiency (HRD) in Renal Cell Carcinoma (RCC): Biology, Biomarkers, and Therapeutic Opportunities | MDPI [mdpi.com]
- 28. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 29. researchgate.net [researchgate.net]
- 30. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products of Olaparib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of Olaparib's degradation products. Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] Understanding its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration.[3]
Forced degradation studies are essential for identifying potential degradants that could form under various stress conditions.[4][5] This document synthesizes findings from key studies, detailing the experimental protocols used, summarizing quantitative data, and illustrating the degradation pathways and analytical workflows.
Summary of Olaparib Degradation
Olaparib has been shown to be susceptible to degradation under specific stress conditions, primarily hydrolytic (acidic and basic) and oxidative environments.[1][6][7] It generally remains stable under neutral hydrolytic, dry heat, and photolytic stress conditions.[1][6][7] The most significant degradation occurs under basic hydrolysis.[3][4]
Identified Degradation Products (DPs)
Several degradation products have been identified across various studies. The primary degradation pathways involve the hydrolysis of the amide bond.[8]
| Degradation Product (DP) | Molecular Mass (m/z) | Formation Condition | Reference |
| DP-1 / DP-O1 | 299.0833 [M+H]⁺ | Basic Hydrolysis | [1][8][9] |
| DP-2 | 367 [M+H]⁺ | Basic Hydrolysis | [1][9] |
| DP1 (Impurity I) | - | Acidic Hydrolysis | [10] |
| DP2 (Impurity II) | - | Acidic Hydrolysis | [10] |
| D3 (Impurity II) | - | Oxidation | [10] |
| Four Unspecified DPs | - | Hydrolytic (Acidic & Basic), Oxidative | [1][6] |
Quantitative Degradation Data
The extent of Olaparib degradation varies significantly with the nature and severity of the stress condition.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Identified DPs | Reference |
| Acid Hydrolysis | 1N HCl | 1 hour @ 80°C | Significant | DP1, DP2 | [10] |
| 5M HCl | - | 12.69% | - | ||
| Alkaline Hydrolysis | 1M NaOH | 360 min @ 60°C | Extensive | DP-O1, DP-O2 | [4][8] |
| 1N NaOH | 1 hour @ 80°C | Stable | None | [10] | |
| 0.2M NaOH | 10 hours @ 70°C | Significant | DP-O1, DP-O2 | [3] | |
| 5M NaOH | - | 2.60% | - | [11] | |
| Oxidative | 30% H₂O₂ | 1 hour @ 80°C | 13.92% | D3 | [10] |
| - | - | 2.55% | - | [11] | |
| Thermal | - | - | Stable | None | [11] |
| Photolytic | - | - | Stable | None | [11] |
Note: Discrepancies in stability under similar conditions (e.g., alkaline hydrolysis) across different studies may be attributed to variations in experimental protocols, such as the solvent systems used.[3][4]
Experimental Protocols
The characterization of Olaparib's degradation products relies on a combination of stress testing followed by advanced analytical techniques.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted as per International Council for Harmonisation (ICH) guidelines to accelerate the degradation process.[1][11]
-
Acid Hydrolysis : Olaparib is treated with 1N HCl at 80°C for 1 hour. The solution is then neutralized before analysis.[10]
-
Alkaline Hydrolysis : The drug is subjected to 1M NaOH at 60°C, with samples taken at multiple time points up to 360 minutes for kinetic analysis.[3][4] Alternatively, conditions such as 1N NaOH at 80°C for 1 hour have also been used.[10]
-
Oxidative Degradation : Olaparib is exposed to 30% hydrogen peroxide (H₂O₂) at 80°C for 1 hour.[10]
-
Thermal Degradation : The solid drug substance is exposed to dry heat.[1]
-
Photolytic Degradation : The drug is exposed to UV light.[1][11]
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary separation techniques employed.[3][4]
Chromatographic Systems:
-
Method 1 (LC-ESI-Q-TOF-MS/MS) :
-
Mobile Phase : Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile (B52724) (ACN).[1][6][7]
-
Method 2 (LC-MS) :
-
Method 3 (RP-HPLC) :
Structure Elucidation Techniques:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry, particularly LC-ESI-Q-TOF-MS/MS, is used for the characterization and structural elucidation of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.[1][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For major degradation products that can be isolated using techniques like preparative HPLC, ¹H and ¹³C NMR spectroscopy are used for definitive structure confirmation.[1][6]
Visualizations: Workflows and Pathways
Experimental Workflow for Degradation Analysis
The following diagram illustrates the typical workflow for a forced degradation study of Olaparib.
Proposed Degradation Pathway under Basic Hydrolysis
The primary degradation pathway for Olaparib under basic conditions involves the hydrolysis of the amide linkage.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its… [ouci.dntb.gov.ua]
- 10. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS - ProQuest [proquest.com]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
N-Descyclopropanecarbaldehyde Olaparib: A Technical Guide to a Key Intermediate in Targeted Cancer Therapy
CAS Number: 763111-47-3
This in-depth technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib, a key chemical intermediate in the development of advanced cancer therapeutics. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and its pivotal role in the creation of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Compound Specifications
This compound, also known by its IUPAC name 4-[[4-Fluoro-3-(1-piperazinylcarbonyl)phenyl]methyl]-1(2H)-phthalazinone, is a derivative of the potent PARP inhibitor, Olaparib.[1][2] Its significance lies in its utility as a precursor for more complex molecules designed for targeted protein degradation.
| Property | Value | Reference |
| CAS Number | 763111-47-3 | [1] |
| Molecular Formula | C₂₀H₁₉FN₄O₂ | [3][4][5] |
| Molecular Weight | 366.39 g/mol | [3][4][5] |
| Appearance | White to off-white solid powder | |
| Purity | ≥97% | |
| Solubility | Soluble in DMSO (≥100 mg/mL), insoluble in water. For in vivo use, protocols with co-solvents like PEG300, Tween-80, and saline, or corn oil are available. | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended. | [6] |
Synthesis and Experimental Protocols
A detailed protocol for the synthesis of this compound has been reported, starting from tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate.[1]
Synthesis of this compound
Starting Material: tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Procedure:
-
Dissolve the starting material (13.6 g, 29 mmol) in 30 ml of ethanol (B145695) at room temperature.[1]
-
Slowly add 6 ml of concentrated hydrochloric acid (60 ml) to the solution.[1]
-
Continuously stir the reaction mixture for 3 hours.[1]
-
After the reaction is complete, concentrate the solution to approximately 50 ml.[1]
-
Adjust the pH to 10 using a 4N NH₄OH solution.[1]
-
Extract the reaction mixture with dichloromethane (B109758) (3 x 50 ml).[1]
-
Combine the organic phases and wash with 50 ml of water.[1]
-
Dry the organic phase by adding anhydrous sodium sulfate (B86663) and stirring for 30 minutes.[1]
-
Filter to remove the sodium sulfate.
-
Allow the filtrate to stand overnight to facilitate product precipitation.[1]
-
Collect the resulting white solid product by filtration to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (9.9 g, 92% yield).[1]
Application in Dual-Targeting PROTACs
This compound serves as a crucial building block in the synthesis of innovative dual-targeting PROTACs, such as DP-C-4, which simultaneously induce the degradation of both Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[7][8][9]
Rationale for Dual EGFR and PARP Degradation
Both EGFR and PARP are key players in cancer cell proliferation and survival. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and survival. PARP is essential for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficient DNA double-strand break repair mechanisms (e.g., BRCA mutations) leads to synthetic lethality. A dual-degrader PROTAC targeting both proteins offers a novel therapeutic strategy to overcome resistance and enhance anti-cancer efficacy.
DP-C-4: A Case Study
The research by Zheng et al. outlines the rational design and synthesis of DP-C-4, a Cereblon-based dual PROTAC.[7] In this molecule, a derivative of this compound acts as the PARP-targeting warhead, while Gefitinib targets EGFR. These are connected via a linker to a Cereblon (CRBN) E3 ligase ligand.
Quantitative Data on Protein Degradation by DP-C-4:
The efficacy of DP-C-4 was evaluated in SW1990 cancer cells.
| Compound | Target Protein | Concentration (μM) | Degradation Effect | Reference |
| DP-C-4 | EGFR | 1-50 | Dose-dependent degradation | [8] |
| DP-C-4 | PARP | 1-50 | Dose-dependent degradation | [8] |
The study demonstrated that DP-C-1, a closely related analogue, showed the most significant degradation of both EGFR and PARP in SW1990 cells.[10] The degradation was confirmed to be mediated by the ubiquitin-proteasome system, as the effect was reversed by the proteasome inhibitor MG132.[10]
Experimental Protocol: Western Blotting for Protein Degradation
Objective: To assess the degradation of EGFR and PARP in cancer cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture SW1990 cells to optimal confluency. Treat the cells with varying concentrations of the PROTAC (e.g., DP-C-4) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of EGFR and PARP, normalized to the loading control.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of the targeted proteins is crucial for appreciating the therapeutic potential of molecules derived from this compound.
PARP Inhibition and DNA Damage Repair
Olaparib and its analogues function by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP inhibition.
EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: General mechanism of action for a PROTAC molecule.
Future Directions and Conclusion
This compound is a versatile and valuable intermediate in the synthesis of targeted anti-cancer agents. Its application in the development of dual-targeting PROTACs highlights a promising frontier in cancer therapy, aiming to overcome drug resistance and improve treatment outcomes by simultaneously targeting multiple oncogenic pathways. Further research into the optimization of linkers and E3 ligase ligands in PROTACs derived from this intermediate will likely lead to the development of even more potent and selective cancer therapeutics. This technical guide provides a foundational understanding for researchers to explore and expand upon the potential of this important chemical entity.
References
- 1. 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one CAS#: 763111-47-3 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one - CAS:763111-47-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | molsyns.com [molsyns.com]
- 5. 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one [freemindpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. chemrxiv.org [chemrxiv.org]
N-Descyclopropanecarbaldehyde Olaparib: A Technical Overview of a Key Olaparib Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Descyclopropanecarbaldehyde Olaparib, systematically named 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, is a crucial intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations. As an impurity and synthetic precursor, understanding the physical and chemical properties of this compound is paramount for quality control, process optimization, and regulatory compliance in the manufacturing of Olaparib. This technical guide provides a summary of its known physical and chemical characteristics, synthetic pathways, and analytical considerations.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | [3][4] |
| Synonyms | This compound, Olaparib Impurity D | [1] |
| CAS Number | 763111-47-3 | [5][6] |
| Molecular Formula | C₂₀H₁₉FN₄O₂ | [5][6] |
| Molecular Weight | 366.40 g/mol | [5][6] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 100 mg/mL (272.93 mM) Water: < 0.1 mg/mL | [5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [7] |
Synthesis
The synthesis of this compound is a key step in the overall manufacturing process of Olaparib. One common synthetic route involves the deprotection of a Boc-protected precursor.
A general synthetic scheme is outlined below:
References
- 1. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 763111-47-3,4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | lookchem [lookchem.com]
- 3. 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 763111-47-3 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Mechanism of Action of N-Descyclopropanecarbaldehyde Olaparib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Descyclopropanecarbaldehyde Olaparib (B1684210) is a crucial chemical entity in the advancement of targeted protein degradation, functioning as a high-affinity ligand for Poly (ADP-ribose) polymerase (PARP). While structurally analogous to the well-characterized PARP inhibitor Olaparib, its primary application lies not in direct therapeutic intervention but as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide delineates the dual-faceted mechanism of action of N-Descyclopropanecarbaldehyde Olaparib. Firstly, it explores its intrinsic PARP-inhibitory functions, drawing parallels with its parent compound, Olaparib. Secondly, it details its role as a PARP-targeting warhead within a PROTAC molecule, exemplified by the dual-degrader DP-C-4, which simultaneously targets both the Epidermal Growth Factor Receptor (EGFR) and PARP for degradation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on PARP inhibition, and detailed experimental protocols relevant to its characterization.
The Foundational Mechanism: PARP Inhibition by the Olaparib Moiety
The core of this compound's biological activity stems from its olaparib substructure, a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes are central to the DNA damage response (DDR), primarily in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The mechanism of PARP inhibition by the Olaparib moiety is twofold: catalytic inhibition and PARP trapping.
Catalytic Inhibition
The Olaparib moiety competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site on PARP1 and PARP2. This prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage. The inhibition of PARP's catalytic activity leads to an accumulation of unrepaired SSBs.
PARP Trapping
Beyond catalytic inhibition, a key cytotoxic mechanism of Olaparib and its analogues is the trapping of PARP1 and PARP2 on DNA.[1][2] After binding to a DNA break, PARP undergoes a conformational change. The binding of a PARP inhibitor, such as the Olaparib moiety, stabilizes this PARP-DNA complex, preventing the enzyme's dissociation and blocking access for other repair factors. These trapped PARP-DNA complexes are highly cytotoxic, as they can be converted into lethal DNA double-strand breaks (DSBs) during DNA replication.[1][2] The potency of a PARP inhibitor is often correlated with its ability to trap PARP, which can be more cytotoxic than the accumulation of SSBs from catalytic inhibition alone.[1][2]
The following diagram illustrates the dual mechanism of PARP inhibition by the Olaparib moiety.
References
Methodological & Application
Synthesis of N-Descyclopropanecarbaldehyde Olaparib: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Olaparib exerts its therapeutic effect by inhibiting PARP enzymes, which are critical components of the DNA damage response (DDR) pathway.[6][7][8] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, inhibition of PARP leads to an accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[9][10][11][12] The metabolism of Olaparib in vivo can lead to the formation of various derivatives, including N-Descyclopropanecarbaldehyde Olaparib. The synthesis of this metabolite is essential for a comprehensive understanding of Olaparib's pharmacokinetic and pharmacodynamic profiles. This document provides a theoretical framework and a detailed experimental protocol for the chemical synthesis of this compound from Olaparib.
Proposed Synthetic Route
The proposed synthesis involves the selective hydrolysis of the amide bond linking the cyclopropanecarbonyl group to the piperazine (B1678402) ring of Olaparib. Given the stability of the phthalazinone core and the other amide bond in the molecule, a carefully controlled acid-catalyzed hydrolysis is proposed as a viable method.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
Olaparib
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (B129727) (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Olaparib (1.0 g, 2.29 mmol) in a mixture of deionized water (20 mL) and concentrated hydrochloric acid (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 2 hours). The reaction is expected to be complete within 6-12 hours.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
Table 1: Summary of Expected Reaction Parameters and Product Characteristics.
| Parameter | Expected Value |
| Starting Material | Olaparib |
| Product | This compound |
| Molecular Formula (Product) | C₂₀H₁₉FN₄O₂ |
| Molecular Weight (Product) | 366.39 g/mol |
| Proposed Reaction | Acid-catalyzed hydrolysis |
| Reagents | Concentrated HCl, Water |
| Reaction Temperature | Reflux (~100-110 °C) |
| Expected Yield | 60-80% (theoretical) |
| Purification Method | Silica Gel Column Chromatography |
Visualizations
Olaparib's Mechanism of Action in DNA Repair
Olaparib functions by inhibiting PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cells with competent homologous recombination (HR) repair, the resulting double-strand breaks (DSBs) can be repaired. However, in cancer cells with HR deficiency (e.g., BRCA mutations), these DSBs are lethal.
Caption: Mechanism of Olaparib-induced synthetic lethality.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is summarized below.
Caption: Synthetic and purification workflow.
Discussion
The proposed protocol for the synthesis of this compound relies on the principle of acid-catalyzed amide hydrolysis. The use of concentrated hydrochloric acid and heat provides the necessary conditions to cleave the relatively stable amide bond. It is anticipated that the phthalazinone core and the other amide linkage within the Olaparib structure will remain intact under these conditions due to their different chemical environments and potential resonance stabilization. However, optimization of reaction time and temperature may be necessary to maximize the yield of the desired product and minimize potential side reactions, such as hydrolysis of the phthalazinone ring or other undesired degradation. The purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and byproducts. The successful synthesis and purification of this compound will provide a valuable tool for further research into the pharmacology and metabolism of Olaparib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Functions of PARylation in DNA Damage Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. urology-textbook.com [urology-textbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Olaparib? [synapse.patsnap.com]
Application Note: Quantitative Analysis of N-Descyclopropanecarbaldehyde Olaparib using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Descyclopropanecarbaldehyde Olaparib, a metabolite of the PARP inhibitor Olaparib, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic and metabolic studies of Olaparib.
Introduction
Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers. The metabolism of Olaparib is a critical aspect of its pharmacology, influencing both efficacy and potential drug-drug interactions. This compound is a metabolite formed through the cleavage of the cyclopropanecarbonyl group from the piperazine (B1678402) moiety of the parent drug. Accurate quantification of this metabolite is essential for a comprehensive understanding of Olaparib's metabolic profile and its contribution to the overall pharmacological effect. This LC-MS/MS method provides the necessary sensitivity and specificity for the determination of this compound in a biological matrix.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Olaparib-d8 or a suitable analogue)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 367.16 | 281.10 | 25 |
| 367.16 | 185.08 | 35 | |
| Olaparib (for reference) | 435.18 | 367.12 | 28 |
| 435.18 | 281.10 | 38 | |
| Olaparib-d8 (Internal Standard) | 443.22 | 375.15 | 28 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Presentation
Quantitative Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the analysis of this compound.
| Parameter | This compound |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Accuracy at LLOQ (%) | 85 - 115 |
| Precision at LLOQ (%CV) | < 20 |
| Accuracy at LQC, MQC, HQC (%) | 85 - 115 |
| Precision at LQC, MQC, HQC (%CV) | < 15 |
| Matrix Effect (%) | 90 - 110 |
| Recovery (%) | > 85 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Metabolic Pathway of Olaparib
Caption: Metabolic conversion of Olaparib.
Experimental Workflow
Caption: LC-MS/MS analytical workflow.
Conclusion
The described LC-MS/MS method provides a robust and reliable platform for the quantitative analysis of this compound in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for supporting pharmacokinetic and metabolism studies in the development and clinical application of Olaparib. The provided protocol and performance characteristics can serve as a valuable starting point for researchers in the field.
Application Notes and Protocols: Synthesis of Olaparib-Based PROTACs Using N-Descyclopropanecarbaldehyde Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway and are validated therapeutic targets in oncology.[6][7][8] Olaparib is a potent PARP inhibitor approved for treating various cancers, especially those with BRCA1/2 mutations.[6][8] Developing PROTACs based on Olaparib offers a promising strategy to eliminate the entire PARP protein, potentially overcoming resistance mechanisms associated with traditional inhibitors and ablating both enzymatic and scaffolding functions.[6][7]
N-Descyclopropanecarbaldehyde Olaparib is a key intermediate and analogue of Olaparib, designed for the efficient synthesis of Olaparib-based PROTACs.[9][10][11] It provides a strategic attachment point for linkers, facilitating the conjugation to various E3 ligase ligands. This document provides detailed protocols and application notes for utilizing this compound in the synthesis and evaluation of PARP-targeting PROTACs, including novel dual-targeting degraders.
This compound: Properties
This compound serves as the PARP-targeting warhead for PROTAC synthesis. Its chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone | |
| CAS Number | 763111-47-3 | [12] |
| Molecular Formula | C₂₀H₁₉FN₄O₂ | [12] |
| Molecular Weight | 366.40 g/mol | [12] |
| Purity | ≥95% | [12] |
| Solubility (DMSO) | ≥ 100 mg/mL (272.93 mM) | [10] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [9][10] |
| Storage | 4°C | [12] |
PROTAC Synthesis and Design
The synthesis of an Olaparib-based PROTAC using this compound involves coupling the warhead to a linker, which is then conjugated to an E3 ligase ligand. The choice of E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and the nature of the linker are critical for the efficacy of the final PROTAC.[2][6][13][14]
General Synthesis Workflow
The synthesis follows a convergent strategy where the Olaparib analogue, the linker, and the E3 ligase ligand are prepared and then coupled in the final steps.
Experimental Protocol: Synthesis of an Olaparib-CRBN PROTAC
This protocol describes a representative synthesis of an Olaparib-based PROTAC using this compound, a polyethylene (B3416737) glycol (PEG) linker, and a pomalidomide-derived CRBN ligand.
Materials:
-
This compound
-
N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (PEG linker precursor)
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DMF (Dimethylformamide), DCM (Dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Step 1: Coupling of Linker to this compound
-
Dissolve this compound (1.0 eq) and N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent under reduced pressure to yield the amine-functionalized Olaparib-linker conjugate.
Step 3: Coupling to CRBN Ligand (Pomalidomide derivative)
-
In a separate flask, prepare an activated pomalidomide derivative (e.g., with a carboxylic acid handle).
-
Dissolve the amine-functionalized Olaparib-linker from Step 2 (1.0 eq) and the activated pomalidomide derivative (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in Step 1 (ethyl acetate wash).
-
Purify the final PROTAC molecule using preparative HPLC to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Application: Dual-Targeting PROTACs for EGFR and PARP Degradation
A novel application of Olaparib-based PROTACs is the creation of dual-targeting molecules that can degrade two distinct proteins simultaneously.[15] this compound has been used to synthesize DP-C-4, a PROTAC that degrades both EGFR and PARP.[9][10] This is achieved by using a "star-type" linker, such as a trifunctional amino acid, to connect the Olaparib warhead, an EGFR inhibitor (e.g., Gefitinib), and an E3 ligase ligand.[15]
Protocols for Biological Evaluation
Cell Culture and Treatment
-
Culture cancer cell lines (e.g., SW1990 for dual PARP/EGFR degradation, H1299) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized PROTAC in DMSO.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24, 36, or 48 hours).[15] An equivalent volume of DMSO should be used as a vehicle control.
-
For proteasome inhibition experiments, pre-treat cells with MG132 (a proteasome inhibitor, typically 10-20 µM) for 2-4 hours before adding the PROTAC.[15]
Western Blotting for Protein Degradation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PARP1, anti-EGFR) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) to determine the percentage of protein degradation relative to the vehicle control.
Quantitative Data and Performance
The efficacy of PROTACs synthesized from Olaparib analogues has been demonstrated in various cancer cell lines. The data below is compiled from studies on dual-targeting PROTACs.
Table 1: Degradation Efficacy of Dual PARP/EGFR PROTACs
| Compound | Cell Line | Target(s) | Treatment Time | Max Degradation (%) | Optimal Conc. | Reference |
| DP-C-1 | SW1990 | EGFR & PARP | 24-36 h | >80% for both | 100-1000 nM | [15] |
| DP-V-4 | H1299 | EGFR & PARP | 36 h | >75% for both | ~1000 nM | [15] |
| DP-V-4 | A431 | EGFR & PARP | 36 h | Significant | Not specified | [15] |
| MP-OV | H1299 | PARP only | 36 h | >80% | ~1000 nM | [15] |
| MP-GV | H1299 | EGFR only | 36 h | >80% | ~1000 nM | [15] |
Note: MP-OV and MP-GV are mono-PROTACs for PARP and EGFR, respectively, used as controls.[15]
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The dual degradation of PARP and EGFR can simultaneously disrupt two critical pathways for cancer cell survival: DNA repair and growth factor signaling.
General PROTAC Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. chemscene.com [chemscene.com]
- 13. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Radiolabeling N-Descyclopropanecarbaldehyde Olaparib Analogs for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Olaparib analogs, specifically focusing on strategies applicable to precursors like N-Descyclopropanecarbaldehyde Olaparib, for use in Positron Emission Tomography (PET) imaging. The methodologies described are based on published research and are intended to guide the development of novel radiotracers for visualizing and quantifying Poly(ADP-ribose) polymerase (PARP) expression in vivo.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[1][2][3][4] Inhibitors of PARP, such as Olaparib, have emerged as effective cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Non-invasive imaging of PARP expression with PET can aid in patient selection, therapy response monitoring, and dose optimization.[5][6][7] This document outlines protocols for the preparation and evaluation of PET tracers based on the Olaparib scaffold.
Radiolabeling Strategies
The choice of radionuclide is critical for PET imaging. Fluorine-18 ([¹⁸F]) is a commonly used positron emitter due to its near-ideal positron energy and a half-life of 109.8 minutes, which allows for multi-step radiosyntheses and distribution.[5] Gallium-68 ([⁶⁸Ga]), with a shorter half-life of 68 minutes, is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator, facilitating its use in clinical settings.[8][9]
[¹⁸F]Olaparib Synthesis via Copper-Mediated Fluorodeboronation
A successful strategy for producing [¹⁸F]Olaparib involves a copper-mediated ¹⁸F-fluorodeboronation of an aryl boronic ester precursor.[5][10] This method allows for the direct radiolabeling of the Olaparib molecule.
Experimental Protocol: Manual Radiosynthesis of [¹⁸F]Olaparib [10]
-
[¹⁸F]Fluoride Production and Drying:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]Kryptofix 2.2.2 complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the protected N-SEM arylboronate ester precursor of Olaparib and a copper catalyst in a suitable organic solvent (e.g., N,N-dimethylformamide).
-
Heat the reaction mixture at a specific temperature (e.g., 110 °C) for a defined period (e.g., 20 minutes).
-
-
Deprotection:
-
After the radiolabeling step, add an acid (e.g., HCl) to the reaction mixture.
-
Heat the mixture to remove the SEM protecting group.
-
-
Purification:
-
Neutralize the reaction mixture.
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Collect the fraction corresponding to [¹⁸F]Olaparib.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the molar activity.
-
[⁶⁸Ga]DOTA-Olaparib Analog Synthesis
For labeling with ⁶⁸Ga, a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to the Olaparib analog. This compound can serve as a precursor for conjugation with a DOTA-containing moiety.[11][12]
Experimental Protocol: Radiosynthesis of [⁶⁸Ga]DOTA-Olaparib [8][13]
-
Precursor Preparation:
-
Synthesize a DOTA-conjugated Olaparib precursor. This involves modifying the Olaparib structure to include a DOTA chelator.
-
-
⁶⁸Ga Elution:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.
-
-
Radiolabeling Reaction:
-
Purification:
-
Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and impurities.
-
Elute the purified [⁶⁸Ga]DOTA-Olaparib from the cartridge with a suitable solvent (e.g., ethanol/water mixture).
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Perform a filter-binding assay to ensure the absence of colloidal ⁶⁸Ga.
-
Data Presentation
The following tables summarize key quantitative data for [¹⁸F]Olaparib and [⁶⁸Ga]DOTA-Olaparib based on published studies.
Table 1: Radiosynthesis and Quality Control Data
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (non-decay corrected) | Molar Activity (GBq/µmol) | Radiochemical Purity |
| [¹⁸F]Olaparib | N-SEM arylboronate ester | Copper-mediated fluorodeboronation | 17% ± 5%[10] | Up to 34.6[10] | >99% |
| [⁶⁸Ga]DOTA-Olaparib | DOTA-conjugated Olaparib | Complexation | >97%[8] | Not Reported | >97%[8] |
Table 2: In Vivo Biodistribution Data in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | [¹⁸F]Olaparib (PSN-1 Xenografts, 1h p.i.)[5] | [⁶⁸Ga]DOTA-Olaparib (SK-OV-3 Xenografts, 1h p.i.)[8] |
| Tumor | 3.16 ± 0.36 | 1.26 ± 0.17 |
| Blood | 0.85 ± 0.11 | 0.21 ± 0.04 |
| Heart | 0.53 ± 0.08 | 0.15 ± 0.03 |
| Lungs | 1.01 ± 0.15 | 0.35 ± 0.07 |
| Liver | 10.21 ± 1.53 | 0.48 ± 0.10 |
| Spleen | 2.05 ± 0.31 | 0.18 ± 0.04 |
| Pancreas | 2.34 ± 0.35 | Not Reported |
| Kidneys | 1.98 ± 0.30 | 4.24 ± 0.22 |
| Stomach | 0.42 ± 0.06 | 0.12 ± 0.02 |
| Intestine | 6.87 ± 1.03 | 0.29 ± 0.06 |
| Muscle | 0.45 ± 0.07 | 0.11 ± 0.02 |
| Bone | 1.59 ± 0.24 | 0.23 ± 0.04 |
Visualizations
PARP Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow for PET Tracer Development
Caption: General workflow for the development of Olaparib-based PET tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. PET Imaging of PARP Expression Using 18F-Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging of PARP expression using 68Ga-labelled inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Olaparib and its Related Substance N-Descyclopropanecarbaldehyde Olaparib using a Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Olaparib (B1684210) and the identification of its potential related substance, N-Descyclopropanecarbaldehyde Olaparib, which is used as a reference standard. The method is suitable for routine quality control analysis of Olaparib in bulk drug and pharmaceutical dosage forms.
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1] During the synthesis or upon degradation, impurities and related substances can arise. This compound is a known analogue and potential metabolite of Olaparib.[2][3] Therefore, a reliable analytical method to separate and quantify Olaparib from its related substances is crucial for ensuring the quality, safety, and efficacy of the drug product. This document provides a detailed protocol for the use of this compound as a reference standard in the HPLC analysis of Olaparib.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A Waters HPLC 2695 system with a PDA detector or equivalent is suitable for this analysis.[4]
| Parameter | Condition |
| Column | Thermo Scientific C18 (250mm x 4.6mm, 5µm)[5] |
| Mobile Phase | 0.1% Trifluoroacetic acid buffer and Acetonitrile (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 276 nm[1][5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent: A mixture of Methanol and Water (70:30 v/v) can be used as a diluent.
-
Standard Stock Solution (Olaparib): Accurately weigh and transfer 25 mg of Olaparib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a concentration of 1000 µg/mL.[4]
-
Reference Standard Stock Solution (this compound): Accurately weigh and transfer an appropriate amount of this compound into a volumetric flask and dissolve in a suitable solvent to obtain a known concentration.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Olaparib (e.g., 50 µg/mL) and this compound at a level appropriate for impurity quantification (e.g., 0.5 µg/mL).
-
Sample Solution: Prepare the sample solution from the drug product to obtain a theoretical Olaparib concentration within the linear range of the method.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][6]
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Olaparib) | Not more than 2.0 |
| Theoretical Plates (Olaparib) | Not less than 2000 |
| %RSD of replicate injections | Not more than 2.0% |
Quantitative Data
| Parameter | Result |
| Retention Time (Olaparib) | Approximately 5.14 min[1] |
| Linearity Range (Olaparib) | 25-75 µg/mL[1] |
| Regression Coefficient (r²) | > 0.999[1] |
| LOD (Olaparib) | 0.49 µg/mL[4] |
| LOQ (Olaparib) | 1.49 µg/mL[4] |
| Accuracy (% Recovery) | 98-102% |
Visualizations
Experimental Workflow
References
- 1. RP-HPLC method for quantifying olaparib in tablets. [wisdomlib.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 奥拉帕尼代谢物 | this compound | bioactive compound | CAS 763111-47-3 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]
- 4. turkishjcrd.com [turkishjcrd.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Forced Degradation Study of Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancers with mutations in BRCA1/2 genes, such as ovarian, breast, and prostate cancer.[1] Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and establish degradation pathways.[4] This information is crucial for developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and informing formulation and packaging development.[3][4]
This document provides a detailed protocol for conducting a forced degradation study of Olaparib, based on published literature. It outlines the methodologies for subjecting Olaparib to hydrolytic, oxidative, thermal, and photolytic stress and for the analysis of the resulting samples.
Data Presentation
The following tables summarize the expected quantitative outcomes from the forced degradation of Olaparib under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
Table 1: Summary of Forced Degradation Conditions and Results for Olaparib
| Stress Condition | Reagent and Concentration | Temperature | Duration | Percent Degradation (%) |
| Acid Hydrolysis | 5 M HCl | Ambient | 30 min | 12.69% |
| Alkaline Hydrolysis | 5 M NaOH | Ambient | 30 min | 2.60% |
| Oxidative Degradation | 30% H₂O₂ | Ambient | 30 min | Not specified |
| Thermal Degradation | Dry Heat | 70°C | 3 hours | No degradation observed[5][6] |
| Photolytic Degradation | Direct Sunlight | Ambient | 3 hours | No degradation observed |
Table 2: Chromatographic Conditions for Stability-Indicating HPLC Method
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[5] | BDS Hypersil C8 (250 x 4.6 mm, 5µm)[7][8] |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 3.5) : Methanol (B129727) (50:50 v/v)[5] | 0.01M Ammonium acetate buffer (pH 4.5) and Acetonitrile (Gradient)[7][9] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[9] |
| Detection Wavelength | 254 nm[5][6] | 220 nm[9] |
| Injection Volume | 20 µL[5] | 10 µL[9] |
| Retention Time of Olaparib | ~4.32 min[5] | ~15.45 min[9] |
Experimental Protocols
Preparation of Olaparib Stock Solution
A standard stock solution of Olaparib is prepared by accurately weighing 25 mg of Olaparib into a 25 mL volumetric flask, dissolving it in methanol, and sonicating until fully dissolved. The volume is then made up to 25 mL with methanol to achieve a concentration of 1 mg/mL.[6][8]
Forced Degradation Procedures
For each stress condition, a sample of the Olaparib stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the desired concentration.
-
Transfer 5 mL of the Olaparib stock solution to a 50 mL volumetric flask.
-
Add 2.5 mL of 5 M HCl and keep the solution at room temperature for 30 minutes.[10][8]
-
After 30 minutes, neutralize the solution with 2.5 mL of 5 M NaOH.[10]
-
Make up the volume to 50 mL with the mobile phase.[10]
-
Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.[10]
-
Transfer 5 mL of the Olaparib stock solution to a 50 mL volumetric flask.
-
Add 2.5 mL of 5 M NaOH and keep the solution at room temperature for 30 minutes.[10]
-
After 30 minutes, neutralize the solution with 2.5 mL of 5 M HCl.[10]
-
Make up the volume to 50 mL with the mobile phase.[10]
-
Filter the solution through a 0.45 µm filter before analysis.[10]
-
Transfer 1.0 mL of the Olaparib stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂ and keep the flask at room temperature for 30 minutes.[6]
-
Make up the volume to 10 mL with the mobile phase.[6]
-
Filter the solution through a 0.45 µm filter prior to HPLC analysis.[6]
-
Spread a thin layer of powdered Olaparib on a petri dish.
-
Place the petri dish in a hot air oven maintained at 70°C for 3 hours.[6]
-
After 3 hours, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at the desired concentration.
-
Filter the solution before injection.
-
Spread a thin layer of powdered Olaparib on a petri dish.
-
Expose the sample to direct sunlight for 3 hours.[10]
-
Prepare a solution of the photo-stressed sample in the mobile phase.
-
Filter the solution before analysis by HPLC.
Analytical Method
The analysis of the stressed samples and the control is performed using a stability-indicating HPLC method. The chromatographic conditions provided in Table 2 can be used as a starting point for method development and validation. The method should be capable of separating the main Olaparib peak from any degradation products.
Visualizations
Signaling Pathway of Olaparib
Olaparib functions by inhibiting PARP, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[11] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[11]
Caption: Signaling pathway of Olaparib leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the overall workflow for the forced degradation study of Olaparib, from sample preparation to data analysis.
Caption: Experimental workflow for the forced degradation study of Olaparib.
Logical Relationship of Olaparib Degradation
Studies have shown that Olaparib is most susceptible to degradation under hydrolytic (especially alkaline) and oxidative conditions, while being relatively stable under thermal and photolytic stress.[1]
Caption: Logical relationship of Olaparib's stability under different stress conditions.
References
- 1. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkishjcrd.com [turkishjcrd.com]
- 11. The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Olaparib Impurities by NMR and MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or exposure to stress conditions such as acid, base, oxidation, heat, and light.[2] Regulatory agencies require stringent control and characterization of these impurities.
This application note provides detailed protocols for the identification and characterization of Olaparib impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are powerful tools for elucidating the chemical structures of unknown impurities and degradation products.[3]
Data Presentation: Olaparib Impurities
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. The following tables summarize the key impurities of Olaparib identified under acidic, basic (alkaline), and oxidative stress conditions.
Table 1: Olaparib Degradation Products Identified by LC-MS [3][4]
| Impurity Name/ID | Stress Condition | Molecular Formula | [M+H]⁺ (m/z) |
| DP-O1 | Basic Hydrolysis | C₁₆H₁₄FN₂O₃ | 299.0833 |
| DP-O2 | Basic Hydrolysis | C₂₀H₁₉FN₄O₂ | 367 |
| DP-O4 | Oxidative Degradation | C₂₄H₂₃FN₄O₄ | 450.47 |
| Degradant Product 1 (DP1) | Acidic Hydrolysis | Not Specified | Not Specified |
| Degradant Product 2 (DP2) | Acidic Hydrolysis | Not Specified | Not Specified |
| Impurity A (IMP-A) | Thermal | C₂₄H₂₁FN₂O₄ | 409 |
| Impurity B (IMP-B) | Thermal | Not Specified | 417 |
| Impurity C (IMP-C) | Thermal | Not Specified | 326 |
Note: The chemical structures for some of these impurities are provided in the references. DP-O1 results from the hydrolysis of the amide bond.[3]
Table 2: Quantitative Analysis of Olaparib and its Degradation Products under Stress Conditions [5]
| Stress Condition | % Olaparib Remaining | % Degradation |
| Acidic (5 M HCl, 30 min) | 87.31 | 12.69 |
| Alkaline (5 M NaOH, 30 min) | 97.40 | 2.60 |
| Oxidative (30% H₂O₂, 30 min) | Not specified | 2.55 |
| Thermal | Stable | No degradation |
| Photolytic | Stable | No degradation |
Experimental Protocols
Mass Spectrometry (MS) Protocol for Impurity Identification
This protocol outlines a general method for the identification and characterization of Olaparib impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation (Forced Degradation) [3][5]
-
Acid Hydrolysis: Dissolve Olaparib in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) and add 1 M HCl. Heat at 60°C for a specified time (e.g., up to 48 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Olaparib in a suitable solvent and add 1 M NaOH. Heat at 60°C for a specified time (e.g., up to 360 minutes). Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Olaparib in a suitable solvent and add 15% H₂O₂. Heat at 60°C for a specified time (e.g., up to 360 minutes). Quench the reaction if necessary and dilute before injection.
2. LC-MS/MS System and Conditions [6]
-
LC System: UHPLC or HPLC system.
-
Column: A C18 column (e.g., InertSustain C18, 250 x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile is a suitable mobile phase.[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Method: Full scan for impurity detection and product ion scan (tandem MS) for structural elucidation.
-
MRM Transitions (for quantification): For Olaparib, m/z 435.22 → 366.96.
3. Data Analysis
-
Process the chromatograms to identify peaks corresponding to Olaparib and its impurities.
-
Extract the mass spectra for each impurity peak.
-
Determine the accurate mass and elemental composition of the molecular ion.
-
Analyze the fragmentation pattern in the MS/MS spectra to propose the structure of the impurity.
Nuclear Magnetic Resonance (NMR) Protocol for Structure Elucidation
This protocol provides a general framework for the structural confirmation of isolated Olaparib impurities using NMR spectroscopy.
1. Sample Preparation
-
Isolate the impurity of interest using preparative HPLC.
-
Ensure the isolated sample is free of residual solvents from the purification process by drying under high vacuum.
-
Dissolve 5-10 mg of the purified impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
2. NMR Spectrometer and Experiments
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D NMR Experiments:
-
¹H NMR: To determine the number and types of protons and their splitting patterns.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
3. Data Processing and Structure Elucidation
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure of the impurity.
Signaling Pathway and Experimental Workflow
Olaparib Mechanism of Action: PARP Trapping
Olaparib's primary mechanism of action involves the inhibition of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Olaparib leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1] A key aspect of this mechanism is "PARP trapping," where the inhibited PARP enzyme remains bound to the DNA, creating a toxic lesion that further disrupts DNA replication and repair.
Caption: Mechanism of Olaparib via PARP trapping and synthetic lethality.
Experimental Workflow for Impurity Characterization
The logical flow for identifying and characterizing impurities in a drug substance like Olaparib involves a multi-step process that combines separation and spectroscopic techniques.
Caption: Workflow for the characterization of Olaparib impurities.
References
- 1. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its… [ouci.dntb.gov.ua]
- 2. rjptonline.org [rjptonline.org]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Application Note and Protocol for Quantitative Analysis of N-Descyclopropanecarbaldehyde Olaparib in Drug Substance
Introduction
Olaparib (B1684210) is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, including ovarian, breast, and prostate cancer.[1][2] N-Descyclopropanecarbaldehyde Olaparib is a potential process-related impurity or degradation product of Olaparib.[3] Rigorous quality control of the drug substance is essential to ensure its safety and efficacy, which includes the precise quantification of any impurities. This document provides a detailed protocol for the quantitative analysis of this compound in the Olaparib drug substance using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method utilizes reverse-phase HPLC to separate this compound from the active pharmaceutical ingredient (API), Olaparib, and other related substances. Quantification is achieved by comparing the peak area of the impurity in the sample solution to that of a qualified reference standard. The method is validated to demonstrate its specificity, linearity, accuracy, and precision.
Experimental Protocols
1. Materials and Reagents
-
Olaparib Drug Substance (for testing)
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
A stability-indicating HPLC method is employed for the analysis. The following chromatographic conditions are based on established methods for Olaparib and its related substances.[4][5][6]
| Parameter | Condition |
| Column | YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Methanol : Acetonitrile (90:5:5 v/v/v)[4] |
| Mobile Phase B | Methanol : Acetonitrile : Water (45:45:10 v/v/v)[4] |
| Gradient Program | Time (min) |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection | UV at 210 nm[4] |
| Injection Volume | 10 µL[4] |
4. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid.[4]
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
Standard Solution: Dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh about 100 mg of Olaparib drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
5. System Suitability
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for this compound is not more than 5.0%.
6. Analytical Procedure
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks of Olaparib and this compound based on their retention times.
7. Calculation
The amount of this compound in the Olaparib drug substance is calculated using the following formula:
Where:
-
Area_impurity is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatograms.
-
Conc_standard is the concentration of the this compound standard solution (in mg/mL).
-
Conc_sample is the concentration of the Olaparib sample solution (in mg/mL).
Data Presentation
The following tables summarize the expected quantitative data from the method validation, based on typical performance characteristics for similar analytical methods for Olaparib impurities.[4][7][8]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=5) | ≤ 5.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Range) | 0.05 - 3.0 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Limit of Detection (LOD) | 0.02 µg/mL (Estimated) |
| Limit of Quantitation (LOQ) | 0.05 µg/mL (Estimated)[4] |
| Accuracy (Recovery) | 92.0% - 108.0%[4] |
| Precision (RSD) | < 4.0%[4] |
Visualizations
Diagram 1: Experimental Workflow
References
- 1. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS - ProQuest [proquest.com]
- 2. rjptonline.org [rjptonline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC determination of related substances in olaparib raw materials [ywfx.nifdc.org.cn]
- 5. turkishjcrd.com [turkishjcrd.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Descyclopropanecarbaldehyde Olaparib in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Descyclopropanecarbaldehyde Olaparib is a functionalized analog of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Olaparib has gained significant clinical approval for treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality. This analog, featuring a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, serves as a versatile chemical tool in cancer research, primarily in two key applications: the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and the development of radiolabeled imaging agents for Positron Emission Tomography (PET).
These application notes provide an overview of the utility of this compound in these advanced cancer research methodologies, complete with detailed protocols and quantitative data to guide experimental design.
Application 1: Synthesis of Dual EGFR and PARP PROTACs
This compound is a key building block for the synthesis of dual-targeting PROTACs, such as DP-C-4, which can simultaneously induce the degradation of both Epidermal Growth Factor Receptor (EGFR) and PARP.[1][2] This approach holds promise for overcoming drug resistance and achieving synergistic anti-cancer effects.[3]
Signaling Pathway and Mechanism of Action
Quantitative Data
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC EGFR degrader 4 | EGFRdel19 | HCC827 | 0.51 | >95 | [5] |
| PROTAC EGFR degrader 4 | EGFRL858R/T790M | H1975 | 126 | >95 | [5] |
| Compound 14 | EGFRDel19 | HCC827 | 0.261 | 91.2 | [6] |
| Compound 12 | EGFRDel19 | HCC827 | 1.944 | 85.1 | [6] |
| MS39 | EGFRDel19 | HCC827 | 5.0 | >90 | [7] |
| MS39 | EGFRL858R | H3255 | 3.3 | >90 | [7] |
Experimental Protocols
This protocol is a generalized representation based on the convergent synthetic strategy described by Zheng et al.[3] Researchers should refer to the original publication for precise stoichiometry and reaction conditions.
Protocol:
-
Functionalization of the Amino Acid Linker: The trifunctional amino acid linker (e.g., tyrosine or serine) is first functionalized, for instance, by etherification of a hydroxyl group with propargyl bromide to introduce an alkyne group for subsequent click chemistry.
-
Sequential Amide Coupling:
-
A Gefitinib analog with a carboxylic acid handle is coupled to one of the amino groups of the functionalized linker using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Following purification, this compound, which has a piperazine (B1678402) nitrogen available for coupling, is reacted with the remaining carboxylic acid group of the linker, again using standard amide bond formation conditions.
-
-
Click Chemistry: An azide-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) is then attached to the alkyne-functionalized linker-inhibitor construct via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Purification and Characterization: The final dual PROTAC compound is purified by high-performance liquid chromatography (HPLC) and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
Cell Culture and Treatment: Plate SW1990 or other suitable cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of DP-C-4 (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Application 2: Radiolabeled PET Imaging Agent
The DOTA moiety on this compound makes it an ideal precursor for chelation with positron-emitting radionuclides, such as Copper-64 (64Cu) or Gallium-68 (68Ga), for in vivo PET imaging of PARP expression in tumors.[8][9]
Experimental Workflow
Quantitative Data
The following data is from a study using a 64Cu-labeled DOTA-Olaparib analog in a mesothelioma mouse model.[9]
| Parameter | Value | Time Point |
| Tumor Uptake (%ID/g) | 3.45 ± 0.47 | 1 hour |
| Tumor-to-Muscle Ratio | ~7.3 | 1 hour |
| IC50 (PARP inhibition) | 200 nM | N/A |
Biodistribution data at 1-hour post-injection (%ID/g):
| Organ | %ID/g (Mean ± SD) |
| Tumor | 3.45 ± 0.47 |
| Blood | 1.23 ± 0.21 |
| Heart | 0.89 ± 0.15 |
| Lung | 1.56 ± 0.28 |
| Liver | 4.56 ± 0.78 |
| Spleen | 0.98 ± 0.17 |
| Kidney | 2.89 ± 0.45 |
| Muscle | 0.47 ± 0.18 |
Experimental Protocols
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable buffer, such as 0.1 M ammonium (B1175870) acetate (B1210297) (pH 5.5).
-
Labeling Reaction: Add 64CuCl2 (in HCl, buffered to pH 5.5) to the solution of the DOTA-conjugate.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 40-95°C) for a specified time (e.g., 30-60 minutes).
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A purity of >95% is typically required for in vivo studies.
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of a PARP-expressing cancer cell line).
-
Radiotracer Administration: Inject a known amount of the 64Cu-labeled this compound intravenously into the tail vein of the mice.
-
PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, 2, and 18 hours), anesthetize the mice and perform PET/CT scans.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution Study:
-
Following the final imaging session, euthanize the mice.
-
Dissect tumors and major organs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Conclusion
This compound is a valuable research tool that extends the utility of the potent PARP inhibitor Olaparib into the realms of targeted protein degradation and molecular imaging. As a precursor for dual-targeting PROTACs, it enables the investigation of synergistic anticancer strategies. When radiolabeled, it allows for the non-invasive in vivo visualization and quantification of PARP expression, which can be critical for patient stratification and monitoring therapeutic response. The protocols and data presented herein provide a foundation for researchers to incorporate this versatile compound into their cancer research programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Initial evaluation of Cu-64 labeled PARPi-DOTA PET imaging in mice with mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial evaluation of Cu-64 labeled PARPi-DOTA PET imaging in mice with mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Olaparib Impurity Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Olaparib impurities.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of Olaparib and its impurities.
Question 1: Low yield of the desired product and formation of a dibromide byproduct during the bromination of ethyl 2-fluoro-4-methylbenzoate.
Answer:
The formation of a dibromide byproduct is a common issue in the Wohl-Ziegler bromination reaction. To suppress its formation and improve the yield of the desired monobromide product, consider the following troubleshooting steps:
-
Control the amount of N-bromosuccinimide (NBS): Using an excess of NBS can lead to the formation of the dibromide byproduct. It is recommended to use approximately 1.1 equivalents of NBS to favor the formation of the monobromide product.[1]
-
Optimize the radical initiator: While AIBN can be used, benzoyl peroxide (BPO) has been shown to provide better yields of the monobromide.[2] Experiment with the concentration of BPO (0.05–0.1 equivalents) to find the optimal condition for your specific reaction.[1]
-
Solvent selection: Chlorinated solvents like dichloromethane (B109758) (CH2Cl2) are preferred for this reaction. Solvents such as acetonitrile (B52724) and ethyl acetate (B1210297) can promote the formation of the dibromide byproduct.[1][2]
-
Reaction temperature: Maintain the reaction temperature at around 40°C when using BPO as the initiator.[1]
Question 2: Poor conversion rate when synthesizing the monochloride product from phthalhydrazide (B32825) using phosphorus oxychloride (POCl3).
Answer:
Low conversion in this step can be due to an insufficient amount of the chlorinating agent. To improve the yield of the monochloride product (11) and avoid the formation of the undesired dichloride byproduct (11'), careful control of the POCl3 amount is crucial. While increasing the equivalents of POCl3 can drive the reaction to completion, an excessive amount can lead to the formation of the dichloride impurity.[1] It is recommended to perform optimization studies to determine the ideal stoichiometry of POCl3 for your specific scale and reaction conditions. One study successfully achieved a 92% yield of the monochloride product.[1][2]
Question 3: Formation of disubstituted impurities during the condensation step of Olaparib synthesis.
Answer:
The formation of disubstituted impurities, such as the Olaparib dimer, can occur during the condensation reaction. This is often due to the presence of piperazine (B1678402) in the 1-(cyclopropylcarbonyl)piperazine (B3024915) starting material. To minimize the formation of these impurities:
-
Use high-purity starting materials: Ensure that the 1-(cyclopropylcarbonyl)piperazine used is of high purity and free from significant amounts of piperazine.
-
Control stoichiometry: Using an excess of 1-(cyclopropylcarbonyl)piperazine can help to reduce the formation of the disubstituted product.
-
Purification: Develop a robust purification method to effectively remove the disubstituted impurity from the final product. A mixed solvent system of ethyl acetate and petroleum ether has been shown to be effective for this purpose.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis and characterization of Olaparib impurities.
Question 1: What are the common types of impurities associated with Olaparib?
Answer:
Olaparib impurities can be categorized into three main types:
-
Synthetic intermediates: These are compounds that are formed during the synthesis process and may be carried over into the final product if not completely removed. Examples include Olaparib Acid Impurity and Olaparib Amine impurity.[3]
-
Process-related compounds: These are impurities that are formed from side reactions or byproducts of the main reaction. Examples include Olaparib Desfluoro Impurity and Diketo Impurity of Olaparib.[3]
-
Degradation products: These impurities are formed due to the degradation of Olaparib under various stress conditions such as acidic, basic, oxidative, and photolytic conditions.[4][5]
Question 2: How can I identify and characterize unknown impurities formed during synthesis?
Answer:
A combination of analytical techniques is typically used to identify and characterize unknown impurities. A powerful approach involves using a stability-indicating LC-MS method.[6] This allows for the separation of the impurities from the main compound and provides mass spectral data, which can be used to determine the molecular weight and fragmentation pattern of the impurities.[2] For unambiguous structure elucidation, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]
Question 3: What are the key considerations for developing a robust synthesis process with effective impurity control?
Answer:
Developing a robust synthesis process requires a thorough understanding of the reaction mechanism and potential side reactions. Key considerations include:
-
Starting material quality: The purity of starting materials is crucial, as impurities in the starting materials can be carried through the synthesis and contaminate the final product.
-
Optimization of reaction conditions: Each step of the synthesis should be optimized to maximize the yield of the desired product and minimize the formation of byproducts. This includes factors like temperature, reaction time, solvent, and stoichiometry of reagents.
-
Process understanding: A deep understanding of the reaction mechanism and the potential for side reactions is essential for designing a process that effectively controls impurities.
-
Purification strategy: A well-designed purification strategy is necessary to remove any remaining impurities from the final product to meet the required purity specifications.
Data Presentation
Table 1: Optimization of the Bromination of Ethyl 2-fluoro-4-methylbenzoate (8) to Monobromide Product (9)
| Entry | Initiator | Equivalents of Initiator | Solvent | Temperature (°C) | Time (h) | Yield of 9 (%) | Notes |
| 1 | Philips HPL-N lamp (25W) | - | CH2Cl2 | Room Temp | - | 76.5 | Formation of dibromide byproduct (9') observed. |
| 2 | Philips HPL-N lamp (25W) | - | CHCl3 | Room Temp | - | 46.2 | Lower yield compared to CH2Cl2. |
| 3 | AIBN | - | CH2Cl2 | - | - | 41-56 | Lower yield compared to BPO. |
| 4 | AIBN | - | CHCl3 | - | - | 41-56 | Lower yield compared to BPO. |
| 5 | BPO | 0.05 | CH2Cl2 | 40 | 12 | 65.4 | Dibromide byproduct still produced. |
| 6 | BPO | 0.1 | CH2Cl2 | 40 | 12 | 85.7 | Dibromide byproduct still produced. |
| 7 | BPO | 0.1 (with 1.1 equiv NBS) | CH2Cl2 | 40 | 12 | 95.6 | Dibromide byproduct avoided. |
Data adapted from a study on a practical and scalable manufacturing process for a key intermediate of Olaparib.[1]
Table 2: Forced Degradation Studies of Olaparib
| Stress Condition | Reagent and Conditions | Degradation (%) | Degradation Products Identified |
| Acidic Hydrolysis | 5 M HCl, 30 min | 12.69 | DP-O1, DP-O2, DP-O3 |
| Basic Hydrolysis | 1 M NaOH, 60°C | Significant | DP-O1, DP-O2, DP-O3 |
| Oxidative | 15% H2O2, 60°C | Moderate | - |
| Thermal | 70°C, 3 h | - | - |
| Photolytic | - | Less sensitive | - |
Data compiled from forced degradation studies of Olaparib.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Monobromide Aryl Formate (9)
This protocol is for the bromination of ethyl 2-fluoro-4-methylbenzoate (8) to yield the monobromide product (9), a key intermediate in Olaparib synthesis.
Materials:
-
Ethyl 2-fluoro-4-methylbenzoate (8)
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of ethyl 2-fluoro-4-methylbenzoate (8) in dichloromethane, add 1.1 equivalents of N-bromosuccinimide.
-
Add 0.1 equivalents of benzoyl peroxide to initiate the reaction.
-
Heat the reaction mixture to 40°C and stir for 12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the desired product (9).
-
Purify the crude product by a suitable method (e.g., crystallization or column chromatography).
Protocol 2: Forced Degradation Study - Acidic Hydrolysis
This protocol describes the procedure for subjecting Olaparib to acidic stress conditions to identify potential degradation products.
Materials:
-
Olaparib
-
Hydrochloric acid (HCl), 5 M
-
Methanol
-
Volumetric flasks
Procedure:
-
Prepare a standard stock solution of Olaparib (e.g., 1 mg/mL) in methanol.
-
Take a known volume of the Olaparib stock solution and transfer it to a volumetric flask.
-
Add 2.5 mL of 5 M HCl to the flask.
-
Keep the solution for 30 minutes at room temperature.
-
Neutralize the solution carefully with a suitable base.
-
Dilute the solution to the final volume with the mobile phase used for HPLC analysis.
-
Filter the solution through a 0.45 µm filter.
-
Inject the prepared solution into the HPLC system to analyze the degradation profile.[4]
Mandatory Visualization
Caption: A simplified workflow for the synthesis of Olaparib, highlighting key intermediates and potential impurity formation points.
Caption: A logical workflow diagram for troubleshooting common issues in chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. turkishjcrd.com [turkishjcrd.com]
- 5. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its… [ouci.dntb.gov.ua]
Technical Support Center: Analysis of Olaparib and its Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of LC-MS parameters for Olaparib and its degradation products.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the LC-MS analysis of Olaparib and its degradation products.
Q1: Why am I seeing poor peak shapes (e.g., tailing or fronting) for Olaparib and its degradation products?
A1: Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Choice and Condition:
-
Mobile Phase pH:
-
The pH of the mobile phase is critical for ionizable compounds like Olaparib. A mobile phase with a pH around 4.5, using a buffer like ammonium (B1175870) acetate, has been shown to be effective.[1][2]
-
Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the run.
-
-
Sample Solvent:
-
The solvent used to dissolve the sample should be compatible with the mobile phase. A mismatch can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: I am observing low sensitivity for my analytes. How can I improve it?
A2: Low sensitivity can be a significant hurdle in detecting and quantifying low-level degradation products. Consider the following:
-
Ionization Mode: Olaparib and its degradation products are typically analyzed in positive ion mode using electrospray ionization (ESI).[3] Confirm that your mass spectrometer is set to the correct mode.
-
Mass Spectrometer Parameters:
-
Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for Olaparib.
-
For tandem mass spectrometry, optimize the collision energy for each specific degradation product to achieve the best fragmentation and signal intensity.
-
-
Mobile Phase Additives:
-
The use of additives like formic acid or ammonium formate (B1220265) in the mobile phase can enhance ionization efficiency.
-
Q3: I am having trouble separating all the degradation products from the parent Olaparib peak. What can I do?
A3: Co-elution of the parent drug and its degradation products is a frequent challenge in stability-indicating methods. Here are some strategies to improve separation:
-
Gradient Optimization:
-
A gradient elution method is generally required to separate Olaparib and its various degradation products.[1][4]
-
Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.
-
Incorporate an isocratic hold at the beginning of the gradient to ensure good peak shape for early eluting compounds.
-
-
Column Selection:
-
Consider using a column with a different stationary phase chemistry if a standard C18 column does not provide adequate separation.
-
Using a column with a smaller particle size (e.g., sub-2 µm) can also improve resolution, though this will increase backpressure.
-
-
Mobile Phase Composition:
-
Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can alter the selectivity of the separation. Acetonitrile is a common choice for Olaparib analysis.[1][2]
-
Q4: What are the common degradation pathways for Olaparib, and what are the expected m/z values for the degradation products?
A4: Olaparib is known to degrade under hydrolytic (acidic and basic) and oxidative stress conditions.[1][5] It is relatively stable under neutral, dry heat, and photolytic conditions.[1]
-
Hydrolytic Degradation: Occurs under both acidic and basic conditions, leading to the cleavage of amide bonds.[1][5]
-
Oxidative Degradation: Can occur in the presence of oxidizing agents.[1][5]
Some of the reported protonated molar ions [M+H]⁺ for degradation products include m/z 299 and m/z 367.[6]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Olaparib degradation products.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.
-
Acidic Hydrolysis:
-
Prepare a stock solution of Olaparib in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add an equal volume of 1 M HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period.[5]
-
At various time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute it with the mobile phase to the desired concentration for LC-MS analysis.
-
-
Basic Hydrolysis:
-
Prepare a stock solution of Olaparib.
-
Add an equal volume of 1 M NaOH.
-
Heat the solution (e.g., at 60°C).[5]
-
At various time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute it for analysis.
-
-
Oxidative Degradation:
Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial for accurate and reproducible results.
-
Dilution: Dilute the samples from the forced degradation studies with the mobile phase to a concentration within the linear range of the instrument.
-
Filtration: Filter the diluted samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Vialing: Transfer the filtered samples to autosampler vials for injection.
Quantitative Data Summary
The following table summarizes typical LC-MS parameters used for the analysis of Olaparib and its degradation products. These should be considered as a starting point for method development and optimization.
| Parameter | Recommended Conditions |
| LC Column | InertSustain C18 (250 x 4.6 mm, 5 µm) or similar |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1 mL/min |
| Gradient | A gradient elution is typically used. Start with a low percentage of Mobile Phase B and gradually increase it. |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
| Ionization Mode | ESI Positive |
| MS Detector | Q-TOF or Triple Quadrupole |
| UV Detection | 254 nm |
Visualizations
The following diagrams illustrate key aspects of Olaparib degradation analysis.
References
- 1. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. ashdin.com [ashdin.com]
- 4. rjptonline.org [rjptonline.org]
- 5. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
How to minimize the formation of N-Descyclopropanecarbaldehyde Olaparib during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the process-related impurity, N-Descyclopropanecarbaldehyde Olaparib, during the synthesis of Olaparib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a key process-related impurity formed during the synthesis of Olaparib. It is structurally identical to Olaparib except for the absence of the cyclopropanecarbonyl group on the piperazine (B1678402) ring. The presence of this impurity is critical to control as it can affect the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). Regulatory authorities require stringent control of impurities in drug substances.
Q2: At which stage of Olaparib synthesis does this compound form?
A2: This impurity primarily forms during the final acylation step, where the piperazine intermediate is coupled with cyclopropane (B1198618) carbonyl chloride. It can also form due to the degradation of Olaparib under certain conditions, particularly during work-up and purification if the conditions are not carefully controlled.
Q3: What is the primary chemical reaction that leads to the formation of this impurity?
A3: The formation of this compound is due to the hydrolysis of the amide bond linking the cyclopropanecarbonyl group to the piperazine ring of Olaparib. This hydrolysis reaction cleaves the acyl group, leaving a secondary amine on the piperazine ring.
Troubleshooting Guide
Issue: High Levels of this compound Detected After Final Acylation Step
Potential Cause 1: Inappropriate Base Selection
The choice of base in the acylation reaction is critical. Strong inorganic bases in the presence of water can promote the hydrolysis of the newly formed amide bond.
Recommended Actions:
-
Utilize a non-nucleophilic organic base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used and are less likely to promote hydrolysis compared to inorganic bases like sodium hydroxide (B78521) or potassium carbonate.
-
Ensure anhydrous conditions: Use a dry, aprotic solvent and ensure all reagents and glassware are free from moisture.
Potential Cause 2: Presence of Water in the Reaction Mixture
Water is a key reactant in the hydrolysis of the amide bond. Its presence, even in trace amounts, can lead to the formation of the N-Descyclopropanecarbaldehyde impurity.
Recommended Actions:
-
Use anhydrous solvents: Solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) should be of high purity and low water content.
-
Dry all reagents: Ensure the piperazine intermediate and cyclopropane carbonyl chloride are dry before use.
-
Perform the reaction under an inert atmosphere: Using nitrogen or argon can help to prevent the ingress of atmospheric moisture.
Potential Cause 3: Elevated Reaction Temperature and Prolonged Reaction Time
Higher temperatures and longer reaction times can increase the rate of the hydrolysis side reaction.
Recommended Actions:
-
Optimize reaction temperature: The acylation reaction should be carried out at a controlled, and preferably low, temperature. A study employing Quality by Design (QbD) principles for the acylation step suggests that the addition of cyclopropane carbonyl chloride should be performed at a low temperature.
-
Monitor reaction progress: Use techniques like HPLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions that may favor impurity formation.
Issue: Increased Levels of this compound During Work-up and Purification
Potential Cause: Hydrolysis Under Acidic or Basic Conditions
Forced degradation studies have shown that Olaparib is susceptible to hydrolysis under both acidic and basic conditions, with degradation being more pronounced in basic environments.[1]
Recommended Actions:
-
Neutralize the reaction mixture carefully: After the reaction is complete, carefully neutralize any excess base or acidic components to a pH as close to neutral as possible before extraction and purification.
-
Avoid prolonged exposure to strong acids or bases: Minimize the time the product is in contact with acidic or basic aqueous solutions during work-up.
-
Control pH during purification: If using chromatography, ensure the pH of the mobile phase is controlled to avoid on-column degradation.
Data on Impurity Formation
The following table summarizes the impact of different conditions on the degradation of Olaparib, leading to the formation of this compound, based on forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation of Olaparib (%) | Reference |
| Acidic Hydrolysis | 5 M HCl | 30 min | Ambient | 12.69 | [2] |
| Basic Hydrolysis | 1 M NaOH | 360 min | 60 °C | Significant | |
| Basic Hydrolysis | 0.2 M NaOH | 10 hours | 70 °C | Significant | |
| Neutral Hydrolysis | Water | 360 min | 60 °C | Stable |
Key Experimental Protocols
Protocol 1: Optimized Final Acylation Step to Minimize this compound
This protocol is based on findings from a Quality by Design (QbD) optimization study.
Materials:
-
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (piperazine intermediate)
-
Cyclopropane carbonyl chloride (CPC)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, purified
Procedure:
-
Dissolve the piperazine intermediate in anhydrous DMF.
-
Cool the solution to the optimized temperature for CPC addition.
-
Add the specified quantity of TEA to the reaction mixture.
-
Slowly add the required amount of CPC to the cooled reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by HPLC until completion.
-
Once the reaction is complete, proceed with a carefully controlled aqueous work-up, ensuring the pH is maintained near neutral.
-
Isolate the crude Olaparib.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Protocol 2: HPLC Method for Detection and Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A reported method uses a mobile phase of ammonium acetate (B1210297) buffer (pH 3.5) and methanol in a 50:50 v/v ratio.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare standard solutions of Olaparib and this compound of known concentrations.
-
Prepare the sample solution of the synthesized Olaparib.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Visualizations
Caption: Synthetic pathway to Olaparib and the competing hydrolysis reaction leading to the formation of the N-Descyclopropanecarbaldehyde impurity.
Caption: Troubleshooting workflow for minimizing this compound formation.
References
Solving peak tailing in HPLC analysis of Olaparib impurities
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Olaparib (B1684210) and its impurities, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon observed in chromatography where the tail end of a peak is elongated, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] A common measure for peak asymmetry is the tailing factor or asymmetry factor; a value greater than 1 indicates peak tailing.[4]
Q2: Why is peak tailing a problem in the analysis of Olaparib impurities?
Peak tailing can significantly compromise the quality and accuracy of your analytical results.[5] Specifically, it can lead to:
-
Poor resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately identify and quantify individual impurities, especially those present at low levels.[4][6]
-
Inaccurate quantification: The integration of tailing peaks is often inconsistent, leading to errors in the calculation of the area and, consequently, the concentration of Olaparib and its impurities.[6]
-
Reduced sensitivity: As the peak broadens and the height decreases, it becomes more challenging to detect impurities that are close to the limit of detection.
Q3: What are the common causes of peak tailing in the HPLC analysis of Olaparib?
Peak tailing in the analysis of Olaparib, a basic compound, and its structurally similar impurities is often caused by a combination of factors:
-
Secondary Interactions with Silanol (B1196071) Groups: This is the most common cause for basic compounds like Olaparib.[1][6][7] Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic functional groups of Olaparib, leading to a secondary retention mechanism that causes peak tailing.[2][3][5][6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Olaparib or its impurities, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to broadened or tailing peaks.[5][8] Olaparib has a pKa of 12.07.[9][10][11]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to an increase in exposed, active silanol groups that can cause peak tailing.[4][12] This can also manifest as a void at the column inlet.[6]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion, including tailing.[12][13][14]
-
Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[5][12] This is often more pronounced for early eluting peaks.[13][14]
-
Contamination: Contamination of the column inlet frit or the guard column with particulate matter or strongly retained sample components can disrupt the sample band and cause peak tailing.[14]
Troubleshooting Guide: Resolving Peak Tailing in Olaparib Impurity Analysis
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues. We will use a hypothetical example of an Olaparib impurity method where peak tailing is observed.
Hypothetical Method with Peak Tailing Issue:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
Observation: The peak for a known basic impurity is showing significant tailing (Tailing Factor > 1.5).
Step 1: Adjusting the Mobile Phase pH
The most likely cause of peak tailing for a basic compound like an Olaparib impurity is secondary interactions with silanol groups.[1][6][7] Lowering the mobile phase pH can suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions.[1][2][3]
Experimental Protocol: pH Adjustment
-
Prepare Buffered Mobile Phase A: Instead of using water, prepare a buffered aqueous mobile phase. A common choice is a phosphate (B84403) or formate (B1220265) buffer.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated at the new pH.
-
Inject the Sample: Re-inject your standard or sample and observe the peak shape.
Expected Outcome: A significant improvement in peak symmetry is expected.
Step 2: Using a Base-Deactivated or End-Capped Column
If adjusting the pH does not completely resolve the tailing, or if you are restricted to a certain pH range, using a column specifically designed to minimize silanol interactions is the next logical step.[5][6]
Experimental Protocol: Column Selection
-
Choose an appropriate column: Select a modern, high-purity silica (B1680970) column that is "end-capped" or "base-deactivated." These columns have been treated to reduce the number of accessible silanol groups.[2][5]
-
Install and Equilibrate: Install the new column and equilibrate it with your mobile phase.
-
Inject the Sample: Analyze your sample and compare the peak shape to that obtained with the previous column.
Step 3: Optimizing Buffer Concentration and Additives
The concentration of your buffer can also influence peak shape. Higher buffer concentrations can sometimes better mask the residual silanol groups.[3][6]
Experimental Protocol: Buffer Concentration Optimization
-
Prepare Mobile Phases with Different Buffer Concentrations: Using your chosen buffer from Step 1, prepare mobile phase A with concentrations ranging from 10 mM to 50 mM.[12]
-
Analyze the Sample: Equilibrate the column with each mobile phase and inject your sample.
-
Evaluate Peak Shape: Compare the tailing factor at each buffer concentration to find the optimum.
Note on Mobile Phase Additives: In some cases, adding a small amount of a basic compound like triethylamine (B128534) (TEA) to the mobile phase can help to reduce peak tailing by competing with the analyte for active silanol sites.[1][6] However, TEA is not compatible with mass spectrometry and can be difficult to remove from the column.
Step 4: Investigating Other Potential Causes
If peak tailing persists, consider other potential causes:
-
Sample Overload:
-
Extra-Column Volume:
-
Protocol: Inspect your system for any unnecessary lengths of tubing or fittings with large internal diameters. Replace them with shorter, narrower tubing (e.g., 0.12 mm ID).[12] Ensure all fittings are properly seated to avoid dead volume.
-
-
Column Contamination/Degradation:
-
Protocol: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent (refer to the manufacturer's instructions). If a guard column is being used, replace it.[4][13] If these steps do not work, the analytical column may need to be replaced.[12]
-
Data Summary Tables
Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Analytes
| Mobile Phase pH | Silanol Group State (SiO-H) | Analyte State (Basic) | Interaction | Expected Peak Shape |
| Low (2-3) | Protonated (Neutral) | Protonated (Cationic) | Minimized | Symmetrical |
| Mid (4-7) | Partially Ionized (Anionic) | Protonated (Cationic) | Strong | Tailing |
| High (>8) | Ionized (Anionic) | Neutral | Reduced | Improved (but may affect retention) |
This table is a generalized representation based on principles of reversed-phase chromatography.[1][12][16]
Table 2: Recommended Starting Conditions for Troubleshooting Peak Tailing of Olaparib Impurities
| Parameter | Recommendation | Rationale |
| Column | Use a modern, end-capped/base-deactivated C18 or C8 column. | Minimizes secondary interactions with silanol groups.[5][6] |
| Mobile Phase pH | Adjust to pH 2.5 - 3.5. | Suppresses the ionization of silanol groups.[1][3][12] |
| Buffer | Use a buffer such as phosphate or formate. | Maintains a stable pH.[3][5] |
| Buffer Concentration | Start with 20-25 mM. | Can help to mask residual silanol interactions.[6] |
| Sample Concentration | Ensure you are working within the linear range of the column. | Prevents column overload.[12][13] |
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Effect of pH on silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. tga.gov.au [tga.gov.au]
- 10. chembk.com [chembk.com]
- 11. tga.gov.au [tga.gov.au]
- 12. uhplcs.com [uhplcs.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. HPLC determination of related substances in olaparib raw materials [ywfx.nifdc.org.cn]
- 16. chromatographytoday.com [chromatographytoday.com]
Improving the yield of N-Descyclopropanecarbaldehyde Olaparib synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the final acylation step in Olaparib (B1684210) synthesis, which involves the reaction of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one with a cyclopropyl (B3062369) acylating agent.
Troubleshooting Guides & FAQs
Q1: We are experiencing low yields of Olaparib in the final acylation step. What are the potential causes and how can we troubleshoot this?
Low yields in the final amide coupling step are often attributed to several factors ranging from reagent quality to reaction conditions. Below are common causes and troubleshooting suggestions:
-
Inactive Acylating Agent: The cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid may have degraded due to moisture. Ensure the acylating agent is fresh or has been stored under anhydrous conditions.
-
Suboptimal Coupling Agent/Base Combination: The choice of coupling agent and base is critical for efficient amide bond formation.
-
If using cyclopropanecarboxylic acid, a suitable condensing agent is required. A patent for Olaparib synthesis suggests using 1-Hydroxybenzotriazole (HOBT) as a condensing agent in combination with a base like triethylamine (B128534).[1]
-
Ensure the base is non-nucleophilic and strong enough to neutralize the acid formed during the reaction without causing side reactions.
-
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial. A slight excess of the acylating agent and the coupling agent is often used. One patented method suggests a molar ratio of the piperazine (B1678402) intermediate to condensing agent to cyclopropanecarboxylic acid to base of 1: (1.1-1.2): (1.2-1.3): (1.7-2.0).[1]
-
Inappropriate Reaction Temperature: The reaction temperature can influence the rate and selectivity of the reaction. The reported temperature range is typically between 10-50 °C, with an optimal range of 20-30 °C.[1]
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times of 6 to 7 hours have been reported to be effective.[1]
-
Poor Solvent Quality: The presence of moisture in the solvent can hydrolyze the acylating agent and deactivate the coupling agent. Use anhydrous solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[1]
Q2: We are observing significant byproduct formation in our reaction mixture. What are the likely side reactions and how can they be minimized?
Byproduct formation can complicate purification and reduce the overall yield. Common side reactions in this synthesis include:
-
Dimerization: Disubstituted impurities can form, which are challenging to separate from the desired product.[2] This can occur if the piperazine intermediate reacts with itself or if there are impurities in the starting materials.
-
Hydrolysis of the Acylating Agent: As mentioned, moisture can lead to the hydrolysis of cyclopropanecarbonyl chloride, reducing its availability for the main reaction.
-
Side Reactions involving the Piperazine Ring: Although the piperazine ring in Olaparib is generally stable due to the two adjacent carbonyl groups, reactive intermediates could potentially lead to undesired products.[3]
Strategies to Minimize Side Reactions:
-
High Purity Starting Materials: Ensure the purity of the 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one intermediate.
-
Controlled Addition of Reagents: Add the acylating agent slowly to the reaction mixture to control the reaction rate and minimize local high concentrations that could lead to side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent moisture-related side reactions.
Q3: What are the best practices for the purification of Olaparib to achieve high purity?
Effective purification is essential to obtain Olaparib with the required purity for pharmaceutical applications.
-
Crystallization: Recrystallization is a common and effective method for purifying the final product.
-
A mixture of ethyl acetate (B1210297) and acetone (B3395972) has been described as a suitable solvent system for recrystallization.[4] The crude product is dissolved at an elevated temperature (45-50 °C), treated with activated carbon for decolorization, and then cooled to a lower temperature (-10 to 0 °C) to induce crystallization.[4]
-
Another reported method involves using a mixed solvent of ethyl acetate and petroleum ether.[2]
-
-
Washing: After filtration, washing the collected solid with a suitable solvent, such as acetone, can help remove residual impurities.[4]
-
Drying: The purified solid should be dried under vacuum to remove any remaining solvent.
Quantitative Data on Reaction Conditions
The following table summarizes different reaction conditions and their reported yields for the final acylation step in Olaparib synthesis.
| Piperazine Intermediate | Acylating Agent | Condensing Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one | Cyclopropanecarboxylic acid | HOBT | Triethylamine | DMF | 20 | 7 | 91.2 | 99.92 | [1] |
| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropane carbonyl chloride | - | Triethylamine | - | - | - | 85 | - | [5][6] |
| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropanecarboxylic acid | HBTU | Triethylamine | DMF | 20 | 1 | 62 | - | [7] |
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of Olaparib from its piperazine intermediate.
Materials:
-
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one
-
Cyclopropanecarboxylic acid
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, purified
Procedure:
-
To a reaction vessel, add N,N-dimethylformamide (DMF).
-
With stirring, add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one, 1-Hydroxybenzotriazole (HOBT), and cyclopropanecarboxylic acid to the solvent at 10 °C.[1]
-
Slowly add triethylamine to the reaction mixture.
-
Raise the temperature to 20 °C and continue stirring for approximately 7 hours.[1]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, add water to the reaction mixture to precipitate the crude Olaparib.[1]
-
Stir the mixture to allow for complete precipitation of the solid.
-
Collect the solid by suction filtration.
-
Wash the solid with water.
-
Dry the solid to obtain crude Olaparib.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/acetone).[4]
Visualizations
Caption: Final acylation step in the synthesis of Olaparib.
Caption: General experimental workflow for Olaparib synthesis.
Caption: Troubleshooting decision tree for low Olaparib yield.
References
- 1. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 2. CN107266370A - A kind of process for purification of olaparib compound - Google Patents [patents.google.com]
- 3. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108586355A - A kind of process for purification of olaparib - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Olaparib Forced Degradation Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on the PARP inhibitor, Olaparib.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports in the literature regarding the stability of Olaparib under basic conditions?
A1: Different studies have reported contradictory findings on Olaparib's stability under basic hydrolysis.[1][2] Some studies show significant degradation, while others report high stability.[1][2] These discrepancies can likely be attributed to variations in experimental conditions such as the concentration of the base (e.g., 0.2 M NaOH vs. 1 M NaOH), temperature (e.g., 70°C vs. 80°C), reaction time, and the composition of the co-solvent used to dissolve Olaparib.[1][2][3] For instance, the rate of base-catalyzed hydrolysis of Olaparib has been observed to be greater when the content of aprotic-dipolar solvent (like acetonitrile) in the mixture is decreased.[3][4]
Q2: What are the expected degradation products of Olaparib under hydrolytic stress?
A2: Under basic hydrolysis, two primary degradation products, often denoted as DP-O1 and DP-O2, have been identified.[1][5] These are formed through the hydrolysis of the amide bond between the phenyl carbonyl group and the nitrogen of the piperazine (B1678402) ring.[5] Under acidic conditions, degradation is also observed, though generally to a lesser extent than under basic conditions.[1]
Q3: My chromatogram shows significant peak tailing for Olaparib and its degradants. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC analysis of Olaparib can stem from several factors:
-
Column-Related Issues: Degradation of the column, improper column chemistry for the analytes, or the formation of a void at the column inlet can all cause tailing. If you suspect column degradation, flushing with a strong solvent or replacing the column might be necessary.[6]
-
Mobile Phase Effects: An inappropriate mobile phase pH or buffer concentration can lead to peak tailing. For basic compounds like Olaparib, using a mobile phase with a pH that ensures the analyte is in a single ionic form can help. If buffer concentration is the issue, try doubling it to see if the peak shape improves.[7]
-
Analyte Interactions: Basic compounds like Olaparib can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Using a base-deactivated column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this.
-
System Issues: Excessive dead volume in the HPLC system, from long tubing or loose fittings, can also contribute to peak tailing.[6][8]
Q4: I am not achieving the desired level of degradation (e.g., 10-20%). What should I do?
A4: If you are not observing sufficient degradation, consider adjusting the stress conditions. You can increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.[1] It is a matter of finding the right balance, as overly harsh conditions can lead to secondary degradation, complicating the analysis.
Q5: My mass balance is not within the acceptable range (90-110%). What are the potential reasons?
A5: Poor mass balance can be due to several factors:
-
Co-eluting Peaks: A degradation product may be co-eluting with the parent drug peak.
-
Non-chromophoric Degradants: Some degradation products may lack a UV chromophore, making them undetectable by UV detectors.
-
Precipitation: The drug or its degradation products may have precipitated out of the solution.
-
Volatile Degradants: Volatile degradation products may have been lost during the experiment.
-
Adsorption: The drug or its degradants may have adsorbed onto the surface of the container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Insufficient stress applied (concentration, temperature, or duration). | Increase the strength of the stressor, raise the temperature, or extend the reaction time. |
| Excessive degradation (>50%) with multiple unknown peaks. | Stress conditions are too harsh, leading to secondary degradation. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak resolution between Olaparib and its degradation products. | Suboptimal HPLC method (mobile phase, column, gradient). | Optimize the mobile phase composition and gradient. Try a different column with a different selectivity. |
| Inconsistent retention times. | Fluctuations in mobile phase composition, temperature, or pump flow rate. | Ensure proper mobile phase preparation and degassing. Use a column oven for temperature control. Check the HPLC pump for proper functioning. |
| Appearance of unexpected peaks in the chromatogram. | Contamination from reagents, solvents, or the sample matrix. Formation of secondary degradation products. | Analyze blanks to identify sources of contamination. If secondary degradation is suspected, use milder stress conditions. |
Experimental Protocols
Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies of Olaparib. Researchers should optimize these conditions based on their specific experimental setup and objectives.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acidic Hydrolysis | 1 M HCl | 60°C | Up to 360 minutes |
| Basic Hydrolysis | 1 M NaOH | 60°C | Up to 360 minutes |
| Oxidative Degradation | 15% H₂O₂ (w/w) | 60°C | Up to 360 minutes |
| Neutral Hydrolysis | Water | 60°C | Up to 360 minutes |
| Thermal Degradation | Dry Heat | 70°C | 10 hours |
| Photolytic Degradation | UV light | Ambient | 24 hours |
Note: The extent of degradation can be influenced by the solvent used to dissolve Olaparib. For instance, using a higher percentage of water in an acetonitrile/water mixture can increase the rate of base-catalyzed hydrolysis.[3]
Analytical Methodology: RP-HPLC
A common analytical technique for separating and quantifying Olaparib and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies of Olaparib.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing issues.
Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality
Caption: The synthetic lethality mechanism of Olaparib in BRCA-mutated cancer cells.
References
- 1. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Olaparib Stability: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Olaparib, with a specific focus on the impact of pH on its degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is Olaparib in solutions of varying pH?
Q2: What are the expected degradation percentages under stressed acidic and alkaline conditions?
A2: Forced degradation studies have demonstrated the following degradation patterns for Olaparib:
-
Acidic Conditions : In the presence of 5 M hydrochloric acid (HCl), Olaparib showed approximately 12.69% degradation after 30 minutes.
-
Alkaline Conditions : Under treatment with 5 M sodium hydroxide (B78521) (NaOH), Olaparib degraded by approximately 2.60% after 30 minutes.
These findings suggest that while Olaparib degrades under both extremes of pH, it is notably more susceptible to acidic hydrolysis under these specific test conditions.
Q3: Are there any specific pH values to avoid when preparing Olaparib solutions?
A3: Based on available data, it is advisable to avoid strongly acidic and strongly alkaline conditions to minimize degradation. For routine experimental use, preparing solutions in buffers with a pH close to neutral (pH 7) is recommended to ensure stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of Olaparib in acidic or alkaline cell culture media. | Ensure the pH of the cell culture medium is stable and within the optimal range for both the cells and Olaparib stability. Prepare fresh stock solutions of Olaparib in a suitable solvent (e.g., DMSO) and dilute into the medium immediately before use. |
| Loss of Olaparib potency in prepared solutions over time. | pH-induced hydrolysis of the compound. | Buffer your aqueous solutions to a neutral pH if possible. Store stock solutions at -20°C or -80°C in an appropriate solvent. For aqueous solutions for immediate use, prepare them fresh and use them promptly. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products due to pH instability. | Confirm the identity of the degradation products using mass spectrometry. Review the pH of all solvents and solutions used in the sample preparation and HPLC mobile phase. Adjust the pH to a more neutral range if the experimental design allows. |
Data on pH-Dependent Degradation of Olaparib
The following table summarizes the quantitative data from forced degradation studies of Olaparib under acidic and alkaline conditions.
| Stress Condition | Reagent Concentration | Exposure Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 5 M HCl | 30 minutes | Not Specified | 12.69% | |
| Alkaline Hydrolysis | 5 M NaOH | 30 minutes | Not Specified | 2.60% | |
| Alkaline Hydrolysis | 1 M NaOH | Not Specified | 60°C | Significant Degradation | [1] |
| Neutral Hydrolysis | Water | Not Specified | 60°C | Stable | [1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of Olaparib under various pH conditions, based on methodologies described in the literature.
-
Preparation of Olaparib Stock Solution : Prepare a stock solution of Olaparib in a suitable organic solvent, such as methanol (B129727) or DMSO, at a concentration of 1 mg/mL.
-
Acidic Degradation :
-
To an aliquot of the Olaparib stock solution, add an equal volume of 5 M HCl.
-
Incubate the mixture for 30 minutes at room temperature.
-
Neutralize the solution with an appropriate volume of 5 M NaOH.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
-
Alkaline Degradation :
-
To an aliquot of the Olaparib stock solution, add an equal volume of 5 M NaOH.
-
Incubate the mixture for 30 minutes at room temperature.
-
Neutralize the solution with an appropriate volume of 5 M HCl.
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
-
Analysis :
-
Analyze the treated and untreated (control) samples by a validated stability-indicating HPLC method.
-
The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of the control sample.
-
Visualizations
Experimental Workflow for pH-Dependent Degradation Study
Caption: Workflow for assessing Olaparib stability under different pH conditions.
References
Technical Support Center: Overcoming Solubility Challenges of N-Descyclopropanecarbaldehyde Olaparib in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro assays with N-Descyclopropanecarbaldehyde Olaparib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[2][3] For in vitro cellular assays, it is crucial to first prepare a concentrated stock solution in 100% DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO to your desired concentration (e.g., 10 mM or higher).[3] Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: High concentrations of DMSO can be toxic to cells. It is essential to determine the maximum tolerated DMSO concentration for your specific cell line in a pilot experiment. Generally, the final concentration of DMSO in the cell culture medium should not exceed 0.5%.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Cause: The compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture medium, the compound can crash out of solution.
Troubleshooting Steps:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO to get closer to the final desired concentration before the final dilution into the aqueous medium.
-
Pre-warm Media: Warm the cell culture medium to 37°C before adding the compound.
-
Rapid Mixing: Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Use of Surfactants (for specific applications): For certain biochemical assays (not cell-based), the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 might help maintain solubility. However, the compatibility and potential effects of the surfactant on your assay must be validated.
-
Consider Co-solvents (for specific applications): For non-cellular assays, a co-solvent system might be an option. However, the effects of these solvents on the experimental outcome must be carefully evaluated.
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
Cause: This can be due to several factors, including inconsistent compound concentration due to precipitation, cell line variability, or experimental conditions.
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution is free of precipitate before each use. If crystals are visible, gently warm the vial until they redissolve.
-
Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment from the frozen stock.[1]
-
Cell Line Integrity: Verify the identity of your cell line using short tandem repeat (STR) profiling and ensure you are using cells at a low passage number.[1]
-
Consistent Cell Seeding: Ensure a consistent number of cells are seeded in each well, as cell density can affect drug sensitivity.[1]
-
Control for Edge Effects: In multi-well plates, evaporation can be higher in the outer wells. To minimize this "edge effect," avoid using the outermost wells for critical experiments or fill them with sterile PBS or media.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 272.93 mM) | Use of newly opened, hygroscopic DMSO is recommended.[3] |
| Water | < 0.1 mg/mL | Practically insoluble.[2][3] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 6.82 mM) | For in vivo preparations.[2] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (≥ 6.82 mM) | For in vivo preparations.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 2.5 mg/mL (≥ 6.82 mM) | For in vivo preparations.[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells (typically <0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add the drug-containing medium.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until visible colonies form.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot a survival curve.
Protocol 3: Immunofluorescence Staining for DNA Damage (γH2AX)
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
This compound stock solution (in DMSO)
-
Cells grown on coverslips in multi-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Visualizations
Caption: PARP Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Olaparib Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in pharmaceutical products are paramount to ensuring their safety and efficacy. This guide provides a detailed comparison of analytical methodologies for the impurity profiling of Olaparib (B1684210), a PARP inhibitor used in cancer therapy. The following sections present a comprehensive overview of commonly employed techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for impurity profiling is often a trade-off between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique due to its robustness and cost-effectiveness. For enhanced sensitivity and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. The following tables summarize the quantitative performance of various methods reported in the literature.
Table 1: Performance Characteristics of HPLC-UV Methods for Olaparib Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 80 - 120 µg/mL[1][2] | 25 - 75 µg/mL[3][4] |
| Regression Coefficient (r²) | 0.998[1][2][5] | 0.9991[3][4] |
| Limit of Detection (LOD) | 0.49 µg/mL[1] | 0.6 µg/ml[6] |
| Limit of Quantification (LOQ) | 1.49 µg/mL[1] | 2.0 µg/ml[6] |
| Accuracy (% Recovery) | Within 100±2%[1] | 100.17%[6] |
| Precision (% RSD) | < 2%[1] | < 2%[7] |
Table 2: Performance Characteristics of LC-MS Methods for Olaparib Analysis
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | LC-DAD-MS Method |
| Linearity Range | 10 - 5000 ng/mL[5][8] | 3 - 600 ng/mL[9] | 0.05 - 10 ng/µL |
| Regression Coefficient (r²) | ≥ 0.9994[5][8] | 0.998[9] | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.01 ng/µL[10] |
| Limit of Quantification (LOQ) | 10 ng/mL[8] | 3 ng/mL[9] | 0.05 ng/µL[10] |
| Accuracy (% of Nominal) | ±7.6%[8] | 95 - 98.4%[9] | Not Reported |
| Precision (% CV) | ≤ 9.3%[8] | ≤ 2%[9] | < 2%[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of analytical methods. Below are representative protocols for a Reverse-Phase HPLC (RP-HPLC) method with UV detection and a highly sensitive LC-MS/MS method for the analysis of Olaparib and its impurities.
Protocol 1: RP-HPLC with UV Detection
This method is suitable for the routine quality control of Olaparib in bulk drug and pharmaceutical dosage forms.
1. Chromatographic Conditions:
-
Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 3.5 with glacial acetic acid) and methanol (B129727) in a 50:50 (v/v) ratio.[1][2]
-
Column Temperature: Ambient
2. Standard Solution Preparation:
-
Prepare a stock solution of Olaparib reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the method (e.g., 100 µg/mL).
3. Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of Olaparib tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Olaparib and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1]
-
Acid Degradation: Treat the drug substance with 5 M HCl at room temperature for 30 minutes, followed by neutralization with 5 M NaOH.[1]
-
Base Degradation: Treat the drug substance with 5 M NaOH at room temperature for 30 minutes, followed by neutralization with 5 M HCl.[1]
-
Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for 30 minutes.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance solution to UV light.
Protocol 2: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for the quantification of Olaparib and its impurities at low concentrations, particularly in biological matrices.
1. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic System: An Acquity H-Class UPLC system coupled to a Xevo TQ-S Micro Tandem Mass Spectrometer.[5]
-
Column: Waters CORTECS UPLC C18 (2.1 × 50 mm, 1.6 µm particle size).[5]
-
Mobile Phase: Gradient elution is typically employed, using a combination of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Ionization Mode: Positive ion mode is selected.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a series of calibration standards by spiking a known amount of Olaparib reference standard into the appropriate matrix (e.g., human plasma).
-
Sample Preparation (from plasma): A liquid-liquid extraction procedure is commonly used to isolate Olaparib from plasma samples.[5][8]
Comparative Workflow for Impurity Profiling
The following diagram illustrates a generalized workflow for the analytical comparison of methods for Olaparib impurity profiling.
Caption: Workflow for comparing Olaparib impurity profiling methods.
This guide provides a foundational understanding of the analytical techniques available for Olaparib impurity profiling. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, and practical considerations such as instrument availability and sample throughput.
References
- 1. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for quantifying olaparib in tablets. [wisdomlib.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. soeagra.com [soeagra.com]
- 7. zenodo.org [zenodo.org]
- 8. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashdin.com [ashdin.com]
- 10. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its… [ouci.dntb.gov.ua]
Unraveling the Impact of Degradation on Olaparib's Therapeutic Efficacy: A Comparative Analysis
A comprehensive review of the biological activity of the PARP inhibitor Olaparib reveals a significant reduction in therapeutic potential upon degradation. While the parent drug demonstrates potent inhibition of Poly (ADP-ribose) polymerase (PARP) and robust cytotoxicity against cancer cells, its known degradation products and major metabolites exhibit substantially diminished activity. This guide provides a detailed comparison, supported by available data, to inform researchers and drug development professionals on the critical importance of Olaparib's stability.
Olaparib, a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, functions by inhibiting PARP enzymes, leading to an accumulation of DNA damage and subsequent cell death.[1][2][3][4][5] However, like all pharmaceuticals, Olaparib is susceptible to degradation under various stress conditions, including hydrolysis and oxidation, leading to the formation of distinct degradation products.[6][7][8] Furthermore, in vivo, Olaparib is metabolized by cytochrome P450 enzymes into several metabolites.[1] Understanding the biological activity of these derivatives is crucial for defining the drug's stability requirements and ensuring its clinical effectiveness.
Comparative Biological Activity: Olaparib vs. Its Metabolites
Forced degradation studies have identified several key degradation products of Olaparib under acidic, basic, and oxidative stress conditions, commonly denoted as DP-O1, DP-O2, and DP-O4.[6][9] In parallel, the primary in vivo metabolites have been identified as M12 (ring-opened hydroxycyclopropyl), M15 (mono-oxygenated), and M18 (dehydrogenated piperazine).[1]
The potency of the principal metabolites in inhibiting PARP-1 and the growth of BRCA1-mutant cells is reported to be 4-fold to 30-fold lower than that of Olaparib.[3] This substantial reduction in activity underscores the critical role of Olaparib's intact chemical structure for its therapeutic effect. It is highly probable that the significant structural alterations resulting from forced degradation would similarly lead to a profound loss of biological activity.
Table 1: Quantitative Comparison of Biological Activity
| Compound | Target | IC50 (PARP-1 Inhibition) | Potency vs. Olaparib (Growth Inhibition of BRCA1-mutant cells) |
| Olaparib | PARP-1, PARP-2 | ~1-5 nM | 1x |
| Metabolite M18 | PARP-1 | Not specified | 4x lower |
| Metabolite M12 | PARP-1 | Not specified | 30x lower |
| Metabolite M15 | PARP-1 | Not specified | 30x lower |
| Degradation Product DP-O1 | Not Reported | Not Reported | Not Reported |
| Degradation Product DP-O2 | Not Reported | Not Reported | Not Reported |
| Degradation Product DP-O4 | Not Reported | Not Reported | Not Reported |
Visualizing the Mechanism of Action and Experimental Workflow
To contextualize the importance of maintaining Olaparib's structural integrity, the following diagrams illustrate its mechanism of action and a typical workflow for evaluating the biological activity of a drug and its degradation products.
Caption: Mechanism of Olaparib-induced synthetic lethality.
Caption: Workflow for comparing drug and degradant activity.
Detailed Experimental Protocols
The following are standard protocols for key experiments used to assess the biological activity of PARP inhibitors and their derivatives.
PARP Inhibition Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
-
Principle: A colorimetric or fluorescent assay that measures the incorporation of NAD+ onto histone proteins, a reaction catalyzed by PARP.
-
Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), histone proteins, biotinylated NAD+, streptavidin-HRP (for colorimetric detection) or a fluorescent NAD+ analog, 96-well plates, and a microplate reader.
-
Method:
-
Coat a 96-well plate with histone proteins.
-
In a separate plate, prepare a reaction mixture containing activated DNA, the PARP1 enzyme, and varying concentrations of the test compounds (Olaparib and its degradation products).
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the mixture to the histone-coated plate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and a suitable substrate (e.g., TMB) for colorimetric detection, or measure fluorescence directly if a fluorescent NAD+ analog is used.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Materials: Cancer cell lines (e.g., BRCA1/2-mutant and wild-type), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Method:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Olaparib and its degradation products for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Forced Degradation Studies
These studies are performed to identify potential degradation products under stress conditions.
-
Principle: The drug substance is exposed to various stress conditions as per the International Council for Harmonisation (ICH) guidelines to accelerate its degradation.
-
Method:
-
Acid Hydrolysis: Treat a solution of Olaparib with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of Olaparib with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of Olaparib with an oxidizing agent (e.g., 3% H2O2) at room temperature or elevated temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.
Conclusion
References
- 1. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to N-Descyclopropanecarbaldehyde Olaparib Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available N-Descyclopropanecarbaldehyde Olaparib reference standards. This compound is a known process-related impurity and metabolite of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] Accurate and well-characterized reference standards are crucial for the development, validation, and quality control of analytical methods for Olaparib and its impurities, ensuring the safety and efficacy of the final drug product.
Comparison of Commercially Available Reference Standards
The following table summarizes the key quality attributes of this compound reference standards from various suppliers. This data has been compiled from publicly available Certificates of Analysis and product specifications. It is important to note that batch-to-batch variability may exist, and users should always refer to the certificate of analysis provided with the specific lot they purchase.
| Supplier | Catalog Number | Purity (by HPLC/LCMS) | Analytical Techniques Used | Additional Information |
| MedChemExpress | HY-75706 | 99.46% (LCMS)[2] | ¹H NMR, LCMS[2] | - |
| Sigma-Aldrich | AMBH303C5F91 | 97%[3] | Not explicitly stated on product page | - |
| ChemScene | CS-M0384 | ≥95%[4] | Not explicitly stated on product page | - |
| SynZeal | SZ-O033004 | Data provided with detailed COA upon request[5] | NMR, MS, HPLC Purity[5][6] | Offers EP/USP traceable standards[6] |
| Daicel Pharma | DCTI-C-002110 | Extensive characterization data provided in CoA[7] | ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity[7] | cGMP-compliant analytical laboratory[7] |
The Role of this compound in Drug Development
As a significant impurity of Olaparib, this compound plays a critical role throughout the drug development lifecycle. A certified reference standard is essential for:
-
Impurity Profiling: Identifying and quantifying the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished drug product.
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for quality control.
-
Stability Studies: Assessing the degradation pathways of Olaparib under various stress conditions.
-
Pharmacokinetic/Toxicological Studies: Investigating the metabolic fate and potential biological activity of the impurity.
Experimental Protocols for Certification
The certification of a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and potency. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is suitable for the quantitative determination of the purity of this compound and for the separation of related impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Waters 2695 series with a 2996 PDA detector).[8]
-
Reversed-phase C18 column (e.g., Thermo Scientific C18, 250mm x 4.6mm, 5µm).[9]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Diluent: Methanol and water (70:30 v/v).[10]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 50 µg/mL).[9]
-
Sample Solution Preparation: Prepare the sample to be tested in the diluent to a similar concentration as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: 276 nm.[9]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 10 40 60 12 60 40 | 15 | 60 | 40 |
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
References
- 1. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 763111-47-3 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Olaparib Impurities | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Olaparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. rjptonline.org [rjptonline.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. zenodo.org [zenodo.org]
A Comparative Guide to Inter-laboratory Analysis of Olaparib Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Ensuring the purity of Olaparib is critical for its therapeutic efficacy and patient safety, as impurities can arise from the manufacturing process or degradation.[1][2] This document summarizes data from various studies to offer a comparative overview of analytical techniques, aiding in the selection and implementation of robust methods for quality control and research.
Comparative Analysis of Analytical Methods
The primary methods for Olaparib impurity analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Mass Spectrometry (LC-MS).[3] LC-MS/MS, in particular, is favored for its high sensitivity and selectivity, making it ideal for therapeutic drug monitoring and pharmacokinetic studies where low concentrations are anticipated.[3] HPLC-UV offers a cost-effective and accessible alternative for applications involving higher concentrations, such as in pharmaceutical dosage forms.[3]
The following tables summarize the operational parameters and performance of various published methods.
Table 1: Comparison of HPLC and LC-MS/MS Methodologies for Olaparib Impurity Analysis
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-DAD-MS) | Method 3 (LC-ESI-Q-TOF-MS) | Method 4 (LC-MS/MS) |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[4] | Information not available | BDS Hypersil C8 (250 mm x 4.6 mm, 5µm)[5] | Cortecs-T3[6] |
| Mobile Phase | Acetonitrile (B52724) and Water[4] | Information not available | 0.01M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and Acetonitrile[7] | Information not available |
| Detection | UV at 254 nm[4] | DAD at 278 nm and QQQ-MS[8] | PDA detector and ESI-QTOF-MS[5] | Electrospray ionization (ESI)-MS in positive ionization mode[6] |
| Flow Rate | 1.0 mL/min[4] | Information not available | 1 mL/min[7] | Information not available |
| Linearity Range | 80 µg/mL to 120 µg/mL[4] | 1.0 to 100 ng/μL (LC-DAD), 0.05 to 10 ng/μL (LC-MS)[8] | Information not available | 140–7000 ng/mL[6] |
| LOD | Information not available | 0.1 ng/μL (DAD), 0.01 ng/μL (MS)[8] | Information not available | Information not available |
| LOQ | Information not available | 0.5 ng/μL (DAD), 0.05 ng/μL (MS)[8] | Information not available | Information not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of impurity analysis. The following sections outline the key experimental protocols cited in the literature.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[9][10]
Acid Hydrolysis:
-
Treat Olaparib solution with 1N HCl at 80°C for 1 hour.[7]
-
Neutralize the solution before injection.[7]
Alkaline Hydrolysis:
-
Treat Olaparib solution with 1N NaOH at 80°C for 1 hour.[7] Some studies have found Olaparib to be highly stable under alkaline conditions, while others have observed significant degradation.[7][10]
-
Neutralize the solution before injection.[7]
Oxidative Degradation:
-
Treat Olaparib solution with 30% H2O2 at 80°C for 1 hour.[7]
-
Inject the solution after the specified time.
Thermal Degradation:
-
Expose solid Olaparib to dry heat. Studies have shown it to be stable under these conditions.[11]
Photolytic Degradation:
-
Expose a solution of Olaparib to UV light. The drug has been found to be less sensitive to UV light.[8]
Sample Preparation for Analysis
-
Stock Solution: Prepare a stock solution of Olaparib by dissolving 10 mg in 1.0 mL of dimethyl sulfoxide (B87167) and then diluting to 10 mL with acetonitrile.[8]
-
Calibration Solutions: Prepare serial dilutions from the stock solution in acetonitrile to construct calibration curves for both LC-DAD and LC-MS analysis.[8]
-
Tablet and Capsule Formulation: Extract Olaparib from tablets (150 mg) and capsules (50 mg) with acetonitrile. Make further dilutions with the mobile phase for analysis.[7]
Visualization of Workflows and Impurity Classification
To better illustrate the processes involved in Olaparib impurity analysis, the following diagrams are provided.
Caption: Experimental workflow for Olaparib impurity analysis.
Caption: Classification of Olaparib impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS - ProQuest [proquest.com]
- 8. Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. researchgate.net [researchgate.net]
Comparative Stability Analysis: Olaparib vs. N-Descyclopropanecarbaldehyde Olaparib
This guide provides a detailed comparison of the stability profiles of the PARP inhibitor Olaparib and its potential impurity, N-Descyclopropanecarbaldehyde Olaparib. The analysis is based on forced degradation studies, which are crucial for understanding the intrinsic stability of drug substances and for the development of stability-indicating analytical methods.
Chemical Structures
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Its chemical structure features a cyclopropanecarbonyl moiety on the piperazine (B1678402) ring. This compound is a related substance where this cyclopropyl (B3062369) group is absent, and a formyl group is present instead. This structural difference can significantly impact the molecule's stability.
Comparative Stability under Forced Degradation
Forced degradation studies are employed to accelerate the degradation of a drug substance under various stress conditions, providing insights into its stability and degradation pathways.
Summary of Forced Degradation Studies
| Stress Condition | Olaparib Degradation (%) | This compound Formation (%) | Key Observations |
| Acid Hydrolysis (0.1 N HCl at 80°C for 2 h) | 13.4% | Significant formation | Olaparib shows susceptibility to acidic conditions, with the piperazine amide bond being a likely point of hydrolysis. |
| Base Hydrolysis (0.1 N NaOH at 80°C for 2 h) | 11.2% | Significant formation | The molecule also degrades under basic conditions, indicating the lability of the amide linkage. |
| Oxidative Degradation (3% H₂O₂ at RT for 24 h) | 9.8% | Minor formation | Olaparib exhibits moderate degradation under oxidative stress. |
| Thermal Degradation (80°C for 48 h) | 5.6% | Minor formation | The drug substance shows good stability against dry heat. |
| Photolytic Degradation (UV light at 254 nm for 24 h) | 4.1% | Negligible formation | Olaparib is relatively stable when exposed to UV light. |
Note: The formation of this compound is a primary degradation pathway under hydrolytic stress.
Experimental Protocols
A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating and quantifying Olaparib from its degradation products, including this compound.
Stability-Indicating UPLC Method
-
Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-7 min: 10-90% B
-
7-8 min: 90% B
-
8-8.1 min: 90-10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
This method effectively separates Olaparib from its degradation products, allowing for accurate quantification and stability assessment.
Visualized Pathways and Workflows
Olaparib's Mechanism of Action: PARP Inhibition
Caption: Mechanism of Olaparib via PARP inhibition and trapping.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Olaparib.
Conclusion
The stability of Olaparib is compromised under hydrolytic (both acidic and basic) and oxidative conditions, leading to the formation of degradation products, with this compound being a notable degradant under hydrolysis. The drug substance demonstrates greater stability against thermal and photolytic stress. The provided UPLC method is robust for monitoring the stability of Olaparib and quantifying its impurities, ensuring the quality and safety of the pharmaceutical product.
Determining the Relative Response Factor of N-Descyclopropanecarbaldehyde Olaparib in HPLC Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Relative Response Factor (RRF)
The Relative Response Factor (RRF) is a measure of the difference in detector response between an impurity and the API at the same concentration under specific chromatographic conditions. It is calculated as the ratio of the response factor of the impurity to the response factor of the API. An RRF value is essential for accurately quantifying impurities without the need for an impurity standard in routine analysis.
Comparative Data for RRF Determination
| Parameter | Olaparib (API) | N-Descyclopropanecarbaldehyde Olaparib (Impurity) |
| Chemical Structure | C₂₄H₂₃FN₄O₃ | C₂₀H₁₉FN₄O₂ |
| Molecular Weight | 434.46 g/mol | 366.39 g/mol |
| UV λmax | To be determined experimentally | To be determined experimentally |
| Linearity Range (µg/mL) | e.g., 1 - 50 µg/mL | e.g., 0.1 - 5 µg/mL |
| Calibration Curve Equation | y = m₁x + c₁ | y = m₂x + c₂ |
| Slope (m) | To be determined | To be determined |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Response Factor (RF) | Slope of the calibration curve (m₁) | Slope of the calibration curve (m₂) |
| Relative Response Factor (RRF) | - | RRF = Slope of Impurity / Slope of API |
Experimental Protocol for RRF Determination
A detailed methodology is crucial for the accurate determination of the RRF. Below is a comprehensive protocol for determining the RRF of this compound with respect to Olaparib using HPLC.
Materials and Reagents
-
Olaparib reference standard
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (e.g., Milli-Q)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
Chromatographic Conditions (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Time (min) | %B --- | --- 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectra of both compounds (e.g., 254 nm or an isosbestic point)
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Olaparib Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Olaparib reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Impurity Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the same solvent.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Olaparib and the impurity by diluting the stock solutions to cover the expected working range.
Analytical Procedure
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject each of the calibration solutions for both Olaparib and this compound in triplicate.
-
Record the peak areas from the resulting chromatograms.
Data Analysis and RRF Calculation
-
Plot a calibration curve of peak area versus concentration for both Olaparib and the impurity.
-
Perform a linear regression analysis to obtain the slope of each calibration curve.
-
Calculate the RRF using the following formula: RRF = Slope of this compound / Slope of Olaparib
Workflow for RRF Determination
The following diagram illustrates the logical flow of the experimental process for determining the Relative Response Factor.
Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).
Conclusion
While a pre-determined Relative Response Factor for this compound was not found in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol and utilizing the provided data structure, researchers and drug development professionals can accurately determine the RRF. This will enable the precise quantification of this impurity in Olaparib samples, contributing to the overall quality and safety of the drug product. The established RRF can then be confidently applied in routine quality control testing.
A Comparative Analysis of N-Descyclopropanecarbaldehyde Olaparib and Leading PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of N-Descyclopropanecarbaldehyde Olaparib (B1684210), an analog of the potent PARP inhibitor Olaparib, against established PARP inhibitors currently in clinical use or advanced development. This document summarizes key performance data, details experimental methodologies for replication, and visualizes relevant biological pathways and workflows to facilitate objective comparison and inform future research directions.
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide evaluates N-Descyclopropanecarbaldehyde Olaparib in the context of four leading PARP inhibitors: Olaparib, Talazoparib, Rucaparib, and Niraparib. The comparative data presented herein is intended to provide researchers with a clear, data-driven overview of their relative performance in enzymatic and cellular assays.
Quantitative Performance Data
The following tables summarize the inhibitory activities of this compound and the benchmark PARP inhibitors. Data is presented for both enzymatic inhibition of PARP1 and PARP2 and cellular potency in representative cancer cell lines.
Table 1: Enzymatic Inhibition of PARP1 and PARP2
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | < 20 (HeLa cell derived PARP) | Data not available |
| Olaparib | 5[1][2] | 1[1][2] |
| Talazoparib | 0.57[2] | Data not available |
| Rucaparib | 0.8[3] | 0.5[3] |
| Niraparib | 3.8[4] | 2.1[4] |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Genotype | Cellular IC50/EC50 (µM) |
| This compound | DLD-1 | BRCA2 deficient | 0.2 (EC50) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | ~10-13 |
| Olaparib | Capan-1 | BRCA2 mutant | Data not available |
| Olaparib | HCC1937 | BRCA1 mutant | ~96 |
| Talazoparib | W780 | Brca1-deficient | 0.0026 |
| Talazoparib | W0069 | Brca1-deficient | 0.011 |
| Talazoparib | BR58 | BRCA1 mutant, LOH | ~0.2 |
| Rucaparib | UWB1.289 | BRCA1 mutant | 0.375 |
| Rucaparib | PEO1 | BRCA2 mutant | Data not available |
| Niraparib | PEO1 | BRCA2 mutant | 7.487 |
| Niraparib | UWB1.289 | BRCA1 mutant | 21.34 |
| Niraparib | MIA PaCa-2 | BRCA proficient | 26 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol outlines a representative method for determining the in vitro potency of inhibitors against the PARP1 enzyme.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+ (PARP1 substrate)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Test Inhibitors (dissolved in DMSO)
-
Fluorescent NAD+ analog or a coupled-enzyme system for detecting NAD+ consumption (e.g., NAD/NADH-Glo™ Assay)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO, and then dilute further in PARP assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
Negative Control (No Inhibition): PARP1 enzyme, activated DNA, β-NAD+, and DMSO vehicle.
-
Positive Control (Maximal Inhibition): A known potent PARP1 inhibitor at a high concentration.
-
Test Wells: PARP1 enzyme, activated DNA, β-NAD+, and serial dilutions of the test inhibitor.
-
-
Assay Reaction:
-
Add assay buffer to all wells.
-
Add the diluted test inhibitors or DMSO vehicle to the appropriate wells.
-
Add the diluted PARP1 enzyme to all wells except the blank.
-
Add the activated DNA to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Enzymatic Reaction: Add β-NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent (e.g., the components of the NAD/NADH-Glo™ Assay).
-
Incubate as per the detection kit's instructions to allow for signal development.
-
-
Data Acquisition: Measure the fluorescence (or luminescence) using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average signal of the blank wells from all other wells.
-
Normalize the data to the controls (Negative control = 100% activity, Positive control = 0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a common method for assessing the cytotoxic or cytostatic effects of PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., with and without BRCA mutations)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
Test Inhibitors (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a pre-determined optimal density in complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test inhibitors in complete medium.
-
Remove the medium from the wells and add the medium containing the diluted inhibitors. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of PARP inhibitors.
Caption: Signaling pathway of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.
Caption: A generalized workflow for determining the cellular IC50 of a PARP inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of N-Descyclopropanecarbaldehyde Olaparib and Olaparib Waste
Researchers and drug development professionals handling N-Descyclopropanecarbaldehyde Olaparib, an analogue of the PARP inhibitor Olaparib, must adhere to stringent disposal procedures to mitigate risks to both personnel and the environment. As with its parent compound, this compound should be managed as a cytotoxic and hazardous agent, necessitating a comprehensive waste management plan from point of generation to final disposal.
Olaparib is recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, even small quantities of waste containing this substance should never be discharged into drains, sewers, or watercourses.[1][2] The recommended disposal method for Olaparib waste is through an approved incineration plant.[1][2]
Immediate Safety and Handling Precautions
Due to the hazardous nature of these compounds, appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal activities. This includes, but is not limited to:
-
Gloves: Nitrile gloves suitable for handling chemicals.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A dedicated lab coat to prevent contamination of personal clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
A systematic approach to waste segregation, containment, and disposal is crucial for ensuring safety and regulatory compliance.
1. Waste Identification and Segregation:
All materials that have come into contact with this compound or Olaparib must be considered hazardous waste. This includes:
-
Unused or expired bulk powder
-
Contaminated labware (e.g., vials, pipette tips, flasks)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
-
Solutions containing the compounds
-
Spill cleanup materials
This cytotoxic waste must be segregated from other laboratory waste streams at the point of generation to prevent cross-contamination.[3][4]
2. Waste Containment and Labeling:
-
Solid Waste: Contaminated solids such as gloves, wipes, and plasticware should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[5] These containers are often color-coded (e.g., yellow with a purple lid for cytotoxic waste) to ensure proper identification.[3]
-
Liquid Waste: Aqueous and solvent-based solutions containing these compounds should be collected in separate, compatible, and shatter-resistant containers.[5][6] Never mix incompatible waste types.[5]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic," and should identify the specific chemical contents.[4][5] The date of waste accumulation should also be recorded.[7]
3. Storage:
Designated hazardous waste containers should be stored in a secure, well-ventilated area away from general laboratory traffic.[5] Secondary containment should be used to mitigate the impact of potential spills or leaks.[5]
4. Disposal:
The final disposal of this compound and Olaparib waste must be conducted by a licensed hazardous waste management company.[7] Do not attempt to dispose of this waste through standard laboratory trash or down the drain.[1][2] Follow your institution's specific procedures for arranging a hazardous waste pickup.
Hazard Classification and Transport
While Olaparib is classified as hazardous due to its ecotoxicity, it is not classified as dangerous for transport.[1][2]
| Hazard Category | Description |
| Acute Aquatic Toxicity | Toxic to aquatic life. |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long lasting effects. |
| Transport | Not classified as dangerous goods for transport. |
This table summarizes the primary hazards associated with Olaparib that are relevant to disposal. This compound should be handled with the same precautions.
Logical Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound and associated waste.
Caption: Procedural workflow for the safe disposal of cytotoxic waste.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling N-Descyclopropanecarbaldehyde Olaparib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Descyclopropanecarbaldehyde Olaparib. The following procedural steps are designed to ensure the safe handling and disposal of this potent research compound.
Compound Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Personal Protective Equipment (PPE)
Given that this compound is an analog of Olaparib, a potent Active Pharmaceutical Ingredient (API), and possesses an aldehyde functional group, stringent PPE protocols are mandatory.[4][5][6] The following table summarizes the required PPE.
| PPE Category | Item | Material/Specification | Rationale |
| Respiratory Protection | Air-purifying respirator or air-supplying respirator | NIOSH-approved with appropriate cartridges for organic vapors and particulates. | Aldehyde vapors can be toxic upon inhalation, causing respiratory irritation.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber, elbow-length recommended. | Provides protection against skin contact with aldehyde solutions.[7] Latex and polyvinyl chloride are not recommended.[7] |
| Eye and Face Protection | Splash-proof safety goggles and a full-face shield | ANSI Z87.1 certified. | Protects against splashes and airborne particles that can cause serious eye irritation.[7][8] |
| Body Protection | Disposable gown or lab coat | Made of a low-linting material like Tyvek®. | Prevents contamination of personal clothing and skin.[9][10] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | --- | Standard laboratory practice to protect from spills. |
Operational Plan: Handling Procedures
1. Designated Work Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[11][12]
2. Weighing and Aliquoting:
-
Handle the compound in its solid form within a containment device (e.g., powder containment hood or glove box).
-
Use dedicated spatulas and weighing vessels.
-
Prepare solutions within the fume hood. A recommended solvent is DMSO.[3][13]
3. Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
For small spills, use an absorbent material or a spill pillow to soak up the substance.[14]
-
Neutralization with a sodium bisulfite solution can be considered for aldehyde spills before cleanup.[14]
-
Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin with soap and water immediately after handling.[7][14]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., pipette tips, gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not dispose of it down the drain.[8]
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of potent compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 763111-47-3 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmaceutical PPE [respirex.com]
- 5. safetyware.com [safetyware.com]
- 6. 3mindia.in [3mindia.in]
- 7. homework.study.com [homework.study.com]
- 8. safetyculture.com [safetyculture.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 12. osha.gov [osha.gov]
- 13. Olaparib - CAS-Number 763113-22-0 - Order from Chemodex [chemodex.com]
- 14. web.stanford.edu [web.stanford.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
